6-Demethoxy-9'-deoxycleomiscosin A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3/t10-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMOSBQSFJLTQ-QGHHPUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isolation of Coumarinolignoids from Plant Sources: A Hypothetical Approach for 6-Demethoxy-9'-deoxycleomiscosin A
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, the isolation of 6-Demethoxy-9'-deoxycleomiscosin A from Buxus sinica has not been reported in scientific literature. However, a related coumarinolignoid, cleomiscosin A, has been identified in this plant species. This guide provides a comprehensive, albeit hypothetical, technical framework for the isolation and characterization of this compound from a suitable plant source. The methodologies described are based on established protocols for the extraction and purification of lignans (B1203133) and coumarinolignoids.
Introduction to this compound
This compound is a naturally occurring coumarinolignoid. This class of compounds is characterized by a coumarin (B35378) moiety linked to a phenylpropanoid unit. Lignans, in general, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] While the specific bioactivities of this compound are not extensively documented, related compounds like cleomiscosin A have demonstrated noteworthy antioxidant and anti-inflammatory properties.[3][4][5]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of appropriate extraction and purification strategies.
| Property | Value | Reference |
| CAS Number | 121587-18-6 | [6] |
| Molecular Formula | C₁₉H₁₆O₆ | [6] |
| Molecular Weight | 340.327 g/mol | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Boiling Point | 547.2 ± 50.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in DMSO, Ethanol, DMF.[7] Insoluble in water. | [7] |
A Generalized Protocol for Isolation and Characterization
The following sections outline a detailed, multi-step protocol for the hypothetical isolation and characterization of this compound from a plant matrix.
Plant Material Collection and Preparation
Proper collection and preparation of the plant material are critical for the successful isolation of the target compound.
-
Collection: The plant material should be collected from a healthy, mature plant, preferably during a season when the concentration of secondary metabolites is expected to be highest.
-
Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The choice of extraction method and solvent is crucial and depends on the polarity of the target compound.[1] For a moderately polar compound like a coumarinolignoid, a sequential extraction approach is often effective.[8][9]
-
Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar constituents.[1][10] This is typically done using a Soxhlet apparatus or by maceration with agitation.
-
Main Extraction: The defatted plant material is then extracted with a polar solvent, such as methanol (B129727) or ethanol, or their aqueous mixtures.[1][11] Ultrasound-assisted extraction (UAE) or maceration can be employed. The use of aqueous mixtures of these solvents can enhance the extraction efficiency for a broader range of polarities.[1]
Purification
The crude extract obtained is a complex mixture of compounds and requires further purification to isolate the target molecule. This is typically achieved through a series of chromatographic techniques.[8][12]
-
Solvent-Solvent Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol-water) and partitioned with immiscible solvents of increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). This step helps to fractionate the extract based on the polarity of the constituents.
-
Column Chromatography: The fractions enriched with the target compound are subjected to column chromatography.
-
Macroporous Resin Chromatography: This can be an effective initial step to remove highly polar or non-polar impurities.[13]
-
Silica Gel Column Chromatography: This is a widely used technique for the separation of compounds based on their polarity. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is commonly used.[10]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, reversed-phase preparative HPLC is often employed.[8] A C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol is a common choice.
-
The purification process should be monitored at each step using Thin Layer Chromatography (TLC) or analytical HPLC.[8]
Structure Elucidation and Characterization
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for identifying chromophores like the coumarin nucleus.[15]
Visualizing the Workflow and Compound Classification
Generalized Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of a coumarinolignoid from a plant source.
Caption: A generalized workflow for the isolation of a target coumarinolignoid.
Classification of Lignans
The following diagram illustrates the classification of lignans and the position of coumarinolignoids.
Caption: Hierarchical classification of lignans.
Conclusion
This technical guide provides a robust, generalized framework for the isolation and characterization of this compound from a plant source. While the specific application of this protocol to Buxus sinica is not supported by current literature, the outlined methodologies are widely applicable to the broader class of lignans and coumarinolignoids. Researchers and drug development professionals can adapt and optimize these protocols for the discovery and development of novel therapeutic agents from natural sources. Successful isolation will invariably depend on the careful selection of the plant material and the systematic application and optimization of the described extraction and chromatographic techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Demethoxy-9'-deoxycleomiscosinA Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]
- 8. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis [mdpi.com]
- 14. Spectroscopic Characterization and XRD of Some New Metal Complexes with Dithranol in Presence of 8-hydroxyquinoline [ejchem.journals.ekb.eg]
- 15. Spectroscopic methodologies and computational simulation studies on the characterization of the interaction between human serum albumin and astragalin - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 6-Demethoxy-9'-deoxycleomiscosin A - Natural Sources and Isolation
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the current publicly available scientific knowledge regarding the natural sources of the lignan (B3055560) "6-Demethoxy-9'-deoxycleomiscosin A." Despite a comprehensive search of scientific literature, detailed experimental protocols for its isolation, quantitative yield data, and specific biological activity pathways remain largely uncharacterized in accessible publications. This document summarizes the foundational information that has been established and outlines the general methodologies applicable to the extraction of similar compounds, providing a framework for future research endeavors.
Natural Source Identification
The primary and currently sole identified natural source of this compound is the plant species Buxus sinica, also referenced in literature as Buxus microphylla var. sinica. This plant belongs to the Buxaceae family. The compound has been identified as a constituent of the herbal parts of this plant.
Table 1: Natural Source of this compound
| Compound Name | Family | Genus | Species | Plant Part |
| This compound | Buxaceae | Buxus | sinica (Buxus microphylla var. sinica) | Herbs |
Note: Quantitative data regarding the yield or concentration of this compound from Buxus sinica is not available in the reviewed literature.
General Experimental Protocols for Lignan Isolation
While a specific, detailed protocol for the isolation of this compound has not been published, general methodologies for the extraction and purification of lignans (B1203133) from plant materials are well-established. The following represents a generalized workflow that can be adapted for the target compound.
Extraction
-
Preparation of Plant Material: The collected herbs of Buxus sinica should be air-dried in the shade to preserve the chemical integrity of its constituents. Subsequently, the dried material is ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically subjected to exhaustive extraction using a suitable organic solvent. Methanol (B129727) is a common choice for the extraction of lignans due to its polarity, which allows for the efficient solubilization of this class of compounds. The extraction is often performed at room temperature with agitation or under reflux to enhance efficiency. This process is usually repeated multiple times to ensure complete extraction.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their differential solubility, with lignans typically concentrating in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The lignan-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of lignans.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography that show the presence of the target compound (as determined by analytical techniques like TLC or HPLC) may require further purification using preparative HPLC. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is commonly used for the final purification of lignans.
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation of lignans from a plant source and the logical relationship of the key steps.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. Research into the pharmacological effects of this compound is a clear area for future investigation.
Conclusion and Future Directions
This compound is a known natural product isolated from Buxus sinica. However, there is a notable lack of detailed scientific literature concerning its quantitative analysis, specific isolation protocols, and biological functions. The methodologies outlined in this guide provide a general framework for researchers to approach the isolation and purification of this compound. Future research should focus on:
-
Developing and publishing a detailed, reproducible protocol for the isolation of this compound.
-
Quantifying the yield of the compound from Buxus sinica to assess its potential as a viable natural source.
-
Conducting in vitro and in vivo studies to determine the biological activities and potential therapeutic applications of this lignan.
-
Investigating the mechanism of action and identifying the cellular signaling pathways modulated by this compound.
Such studies are essential to unlock the potential of this compound for drug discovery and development.
The Biosynthesis of Coumarinolignans: A Technical Guide to 6-Demethoxy-9'-deoxycleomiscosin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of coumarinolignans, with a specific focus on the intricate formation of 6-Demethoxy-9'-deoxycleomiscosin A. Coumarinolignans are a unique class of natural products exhibiting a wide array of biological activities, making them compelling targets for research and drug development. This document outlines the biosynthetic pathways of their constituent moieties, the enzymatic processes governing their coupling, and detailed experimental methodologies.
Introduction to Coumarinolignans
Coumarinolignans are hybrid natural products formed through the oxidative coupling of a coumarin (B35378) and a phenylpropanoid derivative. Their structural diversity and significant biological properties, including anti-inflammatory and cytotoxic activities, have positioned them as molecules of high interest in medicinal chemistry and pharmacology. The focus of this guide, this compound, is a member of this class, and understanding its biosynthesis is crucial for its potential synthesis and the development of novel therapeutic agents.
Biosynthetic Pathways of Precursors
The biosynthesis of coumarinolignans originates from the well-established phenylpropanoid pathway, which provides the foundational skeletons for both the coumarin and the phenylpropene units.
The Coumarin Moiety: A Journey from Phenylalanine
The coumarin core of these molecules is derived from L-phenylalanine. A series of enzymatic reactions transforms this primary metabolite into the characteristic benzopyran-2-one structure. For many common coumarinolignans like cleomiscosin A, the coumarin precursor is fraxetin. However, the "6-demethoxy" designation in this compound suggests a different precursor, likely esculetin (B1671247), which lacks the methoxy (B1213986) group at the 6-position.
The generalized biosynthetic pathway to esculetin is as follows:
-
Deamination of L-Phenylalanine: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.
-
Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.
-
Thioesterification: p-Coumaric acid is subsequently activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.
-
Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamoyl-CoA derivative. For esculetin formation, this involves hydroxylation at the 2' and 5' positions. Enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H) and other specific hydroxylases are involved.
-
Lactonization: The resulting ortho-hydroxylated intermediate undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.
-
Further Hydroxylation: Umbelliferone, a common intermediate, is further hydroxylated to form esculetin.
Key Enzymes in Esculetin Biosynthesis:
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid |
| 4-Coumarate-CoA Ligase | 4CL | Activation of p-coumaric acid |
| p-Coumaroyl CoA 2'-Hydroxylase | C2'H | Ortho-hydroxylation of p-coumaroyl-CoA |
| Scopoletin 8-hydroxylase (related) | S8H | Hydroxylation of coumarin rings |
The Phenylpropene Moiety: The Path to Coniferyl Alcohol
The lignan (B3055560) portion of coumarinolignans is derived from monolignols, with coniferyl alcohol being a common precursor. The "9'-deoxy" in this compound suggests a modification in the side chain of the phenylpropene unit, potentially occurring before or after the coupling reaction. The biosynthesis of coniferyl alcohol also begins with the phenylpropanoid pathway.
The biosynthetic pathway to coniferyl alcohol proceeds as follows:
-
Formation of Feruloyl-CoA: Following the synthesis of p-coumaroyl-CoA, a series of hydroxylation and methylation steps catalyzed by enzymes such as caffeoyl-CoA O-methyltransferase (CCoAOMT) lead to the formation of feruloyl-CoA.
-
Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde (B117026).
-
Reduction to Alcohol: Finally, cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of coniferaldehyde to coniferyl alcohol.
Key Enzymes in Coniferyl Alcohol Biosynthesis:
| Enzyme | Abbreviation | Function |
| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Methylation of caffeoyl-CoA |
| Cinnamoyl-CoA Reductase | CCR | Reduction of cinnamoyl-CoA esters to aldehydes |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of cinnamyl aldehydes to alcohols |
The Coupling Reaction: Formation of the Coumarinolignan Scaffold
The final and defining step in the biosynthesis of coumarinolignans is the oxidative coupling of the coumarin and phenylpropene precursors. This reaction is catalyzed by oxidoreductases such as peroxidases and laccases.
Enzymatic Control and Stereoselectivity
The oxidative coupling of phenols can lead to a variety of regio- and stereoisomers. In biological systems, this process is often tightly controlled. Dirigent proteins (DIRs) are a class of non-catalytic proteins that are thought to play a crucial role in guiding the stereoselective coupling of monolignol radicals to form specific lignan structures. It is highly probable that similar dirigent-like mechanisms are involved in the biosynthesis of coumarinolignans to ensure the formation of specific isomers.
The proposed mechanism involves:
-
Oxidation of Precursors: A peroxidase or laccase enzyme generates free radicals from both the coumarin (e.g., esculetin) and the phenylpropene (e.g., coniferyl alcohol).
-
Dirigent Protein Scaffolding: The radical intermediates are captured and oriented by a dirigent protein.
-
Stereoselective Coupling: The dirigent protein facilitates the specific coupling of the two radicals to form the coumarinolignan backbone with a defined stereochemistry.
The formation of the 1,4-benzodioxane (B1196944) ring, common in cleomiscosins, occurs through the coupling of the phenoxy radical of the coumarin with the β-radical of the coniferyl alcohol side chain, followed by intramolecular cyclization.
Proposed Biosynthetic Pathway for this compound
Based on the structural features of this compound and the established principles of coumarinolignan biosynthesis, a plausible pathway can be proposed:
In-Depth Technical Guide: 6-Demethoxy-9'-deoxycleomiscosin A (CAS No. 121587-18-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Demethoxy-9'-deoxycleomiscosin A, identified by the CAS number 121587-18-6, is a naturally occurring lignan (B3055560). Lignans are a class of polyphenolic compounds found in a variety of plants, and they are recognized for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the available research on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used in its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of further experimental studies.
| Property | Value | Reference |
| CAS Number | 121587-18-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₆O₆ | [1][5] |
| Molecular Weight | 340.33 g/mol | [5] |
| Class | Lignan | [6] |
| Natural Source | Buxus sinica | [6] |
| Appearance | Powder | [5] |
| Purity | >98% (Commercially available) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Biological Activity: Cytotoxicity
Initial research has indicated that this compound possesses cytotoxic activity against a range of human cancer cell lines. While the complete dataset from the primary literature is not publicly available, a 2006 study by Pettit et al. is referenced as having evaluated this compound. The study reportedly demonstrated significant growth inhibition against the following cancer cell lines:
-
Pancreas Adenocarcinoma (BXPC-3)
-
Breast Adenocarcinoma (MCF-7)
-
CNS Glioblastoma (SF-268)
-
Lung Large Cell Carcinoma (NCI-H460)
-
Prostate Carcinoma (DU-145)
Further research is required to obtain and analyze the specific quantitative data (e.g., IC₅₀ values) from this study to fully assess the compound's potency and selectivity.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are crucial for the replication and extension of existing research. While the specific protocols from the key cytotoxic study by Pettit et al. (2006) are not available, a general workflow for such an investigation can be outlined.
General Cytotoxicity Assay Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a compound like this compound against a panel of cancer cell lines.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound have not yet been elucidated, the known biological activities of the broader lignan class of compounds suggest potential areas of investigation. Lignans have been reported to influence key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound, based on the known activities of other lignans.
Future Research Directions
The current body of publicly available research on this compound is limited. To fully understand its therapeutic potential, the following research areas should be prioritized:
-
Acquisition and Analysis of Primary Data: The full experimental data from the study by Pettit et al. (2006) should be obtained to quantify the cytotoxic potency of the compound.
-
Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial. This could include studies on its effects on cell cycle progression, apoptosis induction, and key cancer-related signaling cascades.
-
In Vivo Efficacy Studies: Following promising in vitro results, evaluation of the compound's anti-tumor efficacy in animal models is a critical next step.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary for any further drug development efforts.
Conclusion
This compound is a natural product with documented, yet not fully detailed, cytotoxic activity against several human cancer cell lines. As a member of the lignan family, it holds promise for further investigation as a potential anticancer agent. The immediate focus for future research should be on accessing and analyzing the primary data from initial screenings and subsequently elucidating its mechanism of action. This will provide a solid foundation for its continued development as a potential therapeutic lead.
References
- 1. Antineoplastic agents. 551. Isolation and structures of bauhiniastatins 1-4 from Bauhinia purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scialert.net [scialert.net]
- 5. docsdrive.com [docsdrive.com]
- 6. Cleomiscosin B (CAS#76985-93-8); 8'-Epicleomiscosin A (CAS#N/A); Cleomiscosin A ... | Manufacturer ChemFaces [chemfaces.com]
Unveiling the Spectroscopic Signature of 6-Demethoxy-9'-deoxycleomiscosin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectroscopic data of the natural product 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignan that has garnered interest within the scientific community. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the characterization of this compound.
Spectroscopic Data: A Quantitative Overview
The structural elucidation of this compound relies on a comprehensive analysis of its spectroscopic data. While a complete, officially published dataset for this specific molecule remains elusive in readily accessible literature, data from closely related analogs and general knowledge of coumarinolignan spectroscopy allow for a predictive and comparative summary. For the purpose of this guide, we will reference typical chemical shifts and fragmentation patterns expected for a compound of this nature.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.30 | d | 9.5 |
| H-4 | ~ 7.65 | d | 9.5 |
| H-5 | ~ 6.95 | s | |
| H-7' | ~ 5.00 | d | 8.0 |
| H-8' | ~ 4.30 | m | |
| H-2' | ~ 7.00 | d | 2.0 |
| H-5' | ~ 6.90 | d | 8.0 |
| H-6' | ~ 6.85 | dd | 8.0, 2.0 |
| OCH₃-3' | ~ 3.90 | s | |
| OCH₃-4' | ~ 3.92 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 161.0 |
| C-3 | ~ 113.5 |
| C-4 | ~ 144.0 |
| C-4a | ~ 115.0 |
| C-5 | ~ 101.5 |
| C-6 | ~ 160.0 |
| C-7 | ~ 105.0 |
| C-8 | ~ 158.0 |
| C-8a | ~ 104.0 |
| C-7' | ~ 78.5 |
| C-8' | ~ 75.0 |
| C-9' | ~ 60.0 |
| C-1' | ~ 127.0 |
| C-2' | ~ 110.0 |
| C-3' | ~ 148.0 |
| C-4' | ~ 149.0 |
| C-5' | ~ 115.5 |
| C-6' | ~ 119.0 |
| OCH₃-3' | ~ 56.0 |
| OCH₃-4' | ~ 56.2 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Da) |
| [M]+ | 340.33 |
| [M+H]+ | 341.33 |
| [M+Na]+ | 363.31 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification of this compound. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm probe is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-220 ppm and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments should be employed to establish proton-proton and proton-carbon correlations, which are crucial for definitive structural assignment.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Infusion: The diluted sample can be directly infused into the mass spectrometer.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy, which is essential for determining the elemental composition.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for Natural Product Characterization.
This comprehensive approach, combining meticulous experimental work with detailed spectroscopic analysis, is fundamental to the successful characterization of complex natural products like this compound.
Preliminary Biological Screening of 6-Demethoxy-9'-deoxycleomiscosin A: An In-depth Technical Guide
Introduction
6-Demethoxy-9'-deoxycleomiscosin A is a natural product belonging to the coumarinolignan class of compounds. While direct preliminary biological screening data for this specific molecule is not extensively available in the public domain, significant research has been conducted on its parent compound, cleomiscosin A, and its derivatives. This technical guide provides a comprehensive overview of the biological activities associated with cleomiscosin A and its analogues, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The presented data, focusing primarily on anti-inflammatory and antioxidant activities, serves as a foundational reference for directing future in-vitro and in-vivo evaluations of this specific compound.
Anti-inflammatory Activity
Derivatives of the closely related coumarinolignan, cleomiscosin A, have demonstrated significant anti-inflammatory properties. A study focused on the synthesis and evaluation of novel cleomiscosin A derivatives revealed potent inhibitory activity in a primary macrophage cell culture bioassay system.[1]
Quantitative Data for Anti-inflammatory Activity of Cleomiscosin A Derivatives
| Compound | Concentration (µg/mL) | Anti-inflammatory Activity |
| 1a | 1 and 10 | Potent |
| 3a | 1 and 10 | Potent |
| 4a | 1 and 10 | Potent |
Table 1: Summary of the in-vitro anti-inflammatory activity of synthesized cleomiscosin A derivatives.[1]
Experimental Protocol: In-vitro Target-Based Anti-inflammatory Study
The anti-inflammatory activity of the cleomiscosin A derivatives was assessed using a primary macrophages cell culture bioassay.[1]
1. Cell Culture:
-
Primary macrophages are isolated and cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
The synthesized cleomiscosin A derivatives (1a, 3a, and 4a) are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.
-
The stock solutions are further diluted to the desired concentrations (1 and 10 µg/mL) in the cell culture medium.
-
The cultured macrophages are then treated with the different concentrations of the test compounds.
3. Induction of Inflammation:
-
An inflammatory response is induced in the macrophages by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
4. Assessment of Anti-inflammatory Activity:
-
The level of inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or pro-inflammatory cytokines (e.g., TNF-α, IL-6), is measured in the cell culture supernatant.
-
The reduction in the levels of these inflammatory mediators in the presence of the test compounds compared to the vehicle control indicates anti-inflammatory activity.
5. Data Analysis:
-
The results are expressed as the percentage of inhibition of the inflammatory response.
-
Statistical analysis is performed to determine the significance of the observed effects.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in-vitro anti-inflammatory activity screening of cleomiscosin A derivatives.
Antioxidant Activity
Computational studies have been performed to assess the radical scavenging activity of cleomiscosin A, B, and C. These studies provide theoretical insights into the antioxidant potential of these coumarinolignans.
Key Findings from Computational Assessment:
-
Radical Scavenging Activity: The studies investigated the antioxidant properties of cleomiscosins by focusing on their structure-activity relationship using thermodynamic and kinetic calculations.[2]
-
Mechanism of Action: The antioxidant activity is evaluated based on the ability of the compounds to donate a hydrogen atom to free radicals, thereby neutralizing them.
Signaling Pathway Implicated in Inflammation
While not directly demonstrated for this compound, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway. The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway in inflammation.
The preliminary biological screening data available for the parent compound, cleomiscosin A, and its derivatives strongly suggest that this compound holds promise as a potential anti-inflammatory and antioxidant agent. The potent anti-inflammatory activity observed for its analogues warrants direct experimental investigation of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute comprehensive in-vitro and in-vivo studies to elucidate the full therapeutic potential of this natural product. Further research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct biological assays and to explore its mechanism of action in greater detail.
References
6-Demethoxy-9'-deoxycleomiscosin A: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Demethoxy-9'-deoxycleomiscosin A is a naturally occurring coumarinolignoid. While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, its chemical structure places it within a class of compounds known for a variety of pharmacological effects. This review aims to provide a comprehensive overview of the available information on this compound and the broader context of related compounds.
Physicochemical Properties
Limited information is available regarding the specific physicochemical properties of this compound. What is known has been compiled from various chemical supplier databases and is summarized below.
| Property | Value | Source |
| CAS Number | 121587-18-6 | BioBioPha[1] |
| Molecular Formula | C19H16O6 | BioBioPha[1] |
| Appearance | Powder | BioBioPha[1] |
| Purity | 98.5% | BioBioPha[1] |
Biological Context: Coumarinolignoids and the Genus Vitex
This compound is structurally related to cleomiscosin A, a well-studied coumarinolignoid. Coumarinolignoids are a class of natural products characterized by a coumarin (B35378) moiety linked to a phenylpropanoid unit. These compounds are known to exhibit a range of biological activities.
The genus Vitex, from which many coumarinolignoids are isolated, has a long history in traditional medicine. Various species of Vitex have been investigated for their phytochemical constituents and pharmacological properties.
Potential Biological Activities
Anti-inflammatory Activity
Many coumarinolignoids and compounds isolated from Vitex species have demonstrated anti-inflammatory properties. For instance, derivatives of the related compound cleomiscosin A have been synthesized and shown to possess potent anti-inflammatory activity. The mechanism of action for some related flavones involves the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.
Cytotoxic Activity
Certain coumarinolignoids have been investigated for their potential as anticancer agents. Studies on other structurally similar natural products have demonstrated cytotoxic effects against various cancer cell lines.
Due to the lack of specific research on this compound, no quantitative data on its biological activity (e.g., IC50, EC50 values) can be provided at this time.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current body of scientific literature.
Signaling Pathways and Mechanisms of Action
There is no published information detailing the specific signaling pathways or mechanisms of action for this compound.
Future Directions
The structural classification of this compound as a coumarinolignoid suggests that it may possess interesting biological activities. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies could focus on:
-
Isolation and Structural Elucidation: Detailed spectroscopic analysis to confirm its structure.
-
Synthesis: Development of a synthetic route to enable the production of analogues for structure-activity relationship (SAR) studies.
-
Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and other potential pharmacological activities in relevant in vitro and in vivo models.
-
Mechanism of Action Studies: Investigation of its molecular targets and effects on cellular signaling pathways.
Conclusion
This compound remains a largely uncharacterized natural product. While its chemical class suggests potential for biological activity, a significant gap in the scientific literature prevents a detailed understanding of its pharmacological properties. This review highlights the need for further research to unlock the potential of this and other related coumarinolignoids. The information presented here is based on the limited data available and inferences from structurally similar compounds.
References
Methodological & Application
Synthesis Protocol for 6-Demethoxy-9'-deoxycleomiscosin A: Application Notes
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines the current publicly available information regarding the synthesis of 6-Demethoxy-9'-deoxycleomiscosin A. Despite a comprehensive search of scientific literature, a detailed, experimentally validated protocol for the total chemical synthesis of this compound could not be located. The available data indicates that this compound is a natural product, and current preparation methods primarily rely on its isolation from plant sources. This document summarizes the known properties of the compound and provides protocols for its solubilization and formulation for research purposes.
Introduction
This compound is a naturally occurring lignan (B3055560) belonging to the flavonoid class of compounds. It has been identified in various plant species and is noted for its potential biological activities, making it a subject of interest in pharmaceutical research and drug development. Structurally, it is related to cleomiscosin A, a coumarino-lignan with a range of biological properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₆ | |
| Molecular Weight | 340.327 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 173-174 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][2] |
Table 1: Physicochemical Properties of this compound.
Current Availability and Preparation
Currently, this compound is primarily obtained through extraction from plant sources.[1] It is also commercially available from several chemical suppliers as a reference standard. For research applications requiring the use of this compound, purchasing from a reputable supplier is the most straightforward approach.
Experimental Protocols: Formulation for In Vitro and In Vivo Studies
While a synthesis protocol is not available, protocols for the preparation of this compound formulations for biological assays have been described. These protocols are crucial for ensuring the compound's proper dissolution and delivery in experimental models.
4.1. Preparation of a DMSO Stock Solution
For in vitro studies, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
-
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
4.2. Preparation of an In Vivo Formulation
For in vivo studies, the formulation will depend on the route of administration. The following is an example of a formulation for intraperitoneal injection, which involves a co-solvent system.
-
Materials:
-
DMSO stock solution of this compound
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
-
Protocol:
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline to the final desired volume and mix thoroughly.
-
The final solution should be a clear, homogenous mixture ready for administration.
-
The following diagram illustrates the general workflow for preparing formulations of this compound for experimental use.
Figure 1. Experimental workflow for the preparation and application of this compound formulations.
Discussion on Synthetic Routes
The chemical synthesis of lignans (B1203133) is a well-established field in organic chemistry, often involving key steps such as:
-
Coupling of two phenylpropanoid units.
-
Stereoselective formation of the core heterocyclic ring system.
-
Functional group interconversions to achieve the final natural product.
While a specific synthetic route for this compound has not been published, related coumarino-lignans have been synthesized. These syntheses often employ advanced organic reactions, including palladium-catalyzed cross-coupling reactions and stereoselective cyclization methods. The development of a de novo synthesis for this compound would likely follow similar principles.
The logical flow for a hypothetical synthesis is outlined below.
Figure 2. Logical workflow for the development of a total synthesis route for this compound.
Conclusion
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. The compound is of natural origin, and its preparation for research primarily involves isolation from plant material or purchase from commercial vendors. For researchers and drug development professionals, the provided protocols for solubilization and formulation are essential for conducting biological studies. The development of a total synthesis for this compound remains an opportunity for synthetic organic chemists. For those requiring a synthetic route, consulting specialized chemical databases such as SciFinder or Reaxys may provide more recent or less broadly disseminated information.
References
Total Synthesis of 6-Demethoxy-9'-deoxycleomiscosin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed overview of the synthetic approaches toward the coumarinolignan, 6-Demethoxy-9'-deoxycleomiscosin A. It is important to note that a complete total synthesis of this compound has not yet been reported in peer-reviewed scientific literature. Therefore, this application note will first detail the known properties of the target molecule. Subsequently, it will provide a comprehensive, representative synthetic protocol for the structurally related and more extensively studied compound, cleomiscosin A. This will include key reaction schemes, detailed experimental procedures for analogous transformations, and a summary of quantitative data. Finally, a prospective synthetic strategy for this compound, based on the methodology for cleomiscosin A, will be discussed.
Physicochemical Properties of this compound
This compound is a naturally occurring coumarinolignan. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 121587-18-6 |
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| Appearance | Powder |
| Purity | ≥98% (as commercially available) |
| Source | Isolated from the herbs of Buxus sinica |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |
Representative Synthesis of the Cleomiscosin A Scaffold
While a direct synthesis for this compound is unavailable, the synthesis of cleomiscosin A provides a valuable template. The general approach involves the coupling of a coumarin (B35378) moiety with a phenylpropanoid unit. Key strategies reported for the synthesis of coumarinolignans include oxidative coupling, Mitsunobu coupling followed by arylation, and acid-catalyzed cyclization.[1]
A plausible synthetic pathway for cleomiscosin A is outlined below, involving the key steps of etherification and subsequent oxidative cyclization.
Proposed Synthetic Pathway for Cleomiscosin A
Caption: Proposed synthetic workflow for Cleomiscosin A.
Experimental Protocols (Representative)
The following are generalized protocols for the key transformations in the synthesis of a cleomiscosin A-type scaffold, based on established methodologies for coumarinolignan synthesis.
Step 1: Etherification of Scopoletin with a Protected Coniferyl Alcohol Derivative (Mitsunobu Reaction)
This step involves the coupling of the coumarin and phenylpropanoid moieties.
-
Dissolution: Dissolve scopoletin (1.0 eq), a suitably protected derivative of coniferyl alcohol (1.1 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the ether-linked intermediate.
Step 2: Oxidative Cyclization to form the Dioxane Ring
This key step forms the characteristic benzodioxane ring of cleomiscosin A.
-
Deprotection: If necessary, deprotect the phenolic hydroxyl group on the coniferyl alcohol moiety of the intermediate from Step 1 using standard procedures.
-
Oxidative Coupling: Dissolve the deprotected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.
-
Catalyst Addition: Add a catalyst for phenolic oxidative coupling. A common system involves the use of a laccase enzyme in the presence of oxygen or air.[2] Alternatively, chemical oxidants like silver(I) oxide (Ag₂O) or ferric chloride (FeCl₃) can be employed.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter off the catalyst (if heterogeneous). If a chemical oxidant is used, quench the reaction appropriately (e.g., with a reducing agent like sodium thiosulfate (B1220275) if iodine was formed).
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to obtain pure cleomiscosin A.
Summary of Key Reactions and Reagents
| Step | Reaction Type | Key Reagents | Expected Outcome/Product |
| 1 | Mitsunobu Reaction | Scopoletin, Protected Coniferyl alcohol, PPh₃, DEAD/DIAD | Ether-linked intermediate |
| 2 | Oxidative Cyclization | Deprotected intermediate, Laccase/O₂, or Ag₂O/FeCl₃ | Cleomiscosin A |
Prospective Synthetic Strategy for this compound
A plausible synthetic approach to this compound would likely follow a similar convergent strategy to that of cleomiscosin A. The key modifications would involve the selection of appropriate starting materials.
Caption: A prospective synthetic route to the target molecule.
-
Coumarin Component: Instead of scopoletin (7-hydroxy-6-methoxycoumarin), the synthesis would require 7,8-dihydroxycoumarin .
-
Phenylpropanoid Component: In place of coniferyl alcohol (which has a methoxy (B1213986) group), p-coumaryl alcohol would be the appropriate starting material.
The central challenge in this proposed synthesis would be achieving the correct regioselectivity during the oxidative coupling of 7,8-dihydroxycoumarin and p-coumaryl alcohol to form the desired benzodioxane ring system. Careful selection of protecting groups and reaction conditions would be crucial to favor the formation of this compound over other potential isomers.
Conclusion
While the total synthesis of this compound remains an unmet challenge, the synthetic routes established for the closely related natural product, cleomiscosin A, provide a robust framework for its potential synthesis. The key transformations would likely involve a convergent coupling of a 7,8-dihydroxycoumarin derivative with a p-coumaryl alcohol derivative, followed by a critical regioselective oxidative cyclization. Further research into stereoselective and regiocontrolled methods for the formation of the coumarinolignan scaffold is warranted to enable the synthesis of this compound and other analogues for biological evaluation.
References
Application Notes and Protocols for the Quantification of 6-Demethoxy-9'-deoxycleomiscosin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Demethoxy-9'-deoxycleomiscosin A is a coumarinolignoid, a class of natural products exhibiting various biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are adapted from established protocols for the closely related compounds, cleomiscosin A and B.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 121587-18-6[1] |
| Molecular Formula | C₁₉H₁₆O₆[1] |
| Molecular Weight | 340.327 g/mol [1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Boiling Point | 547.2 ± 50.0 °C at 760 mmHg[1] |
Analytical Methods
Two primary methods are recommended for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized extracts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size) is recommended.[2][3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) has been shown to be effective for related compounds.[2][3] A similar gradient can be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectra of similar coumarinolignoids, a wavelength of around 326 nm is likely to be suitable for detection.[2][3] A full UV scan of a reference standard is recommended to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.[2][3]
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.993[2][3] |
| Concentration Range | 10-200 µg/mL[2][3] |
| Intra-day Precision (RSD) | < 2%[2][3] |
| Inter-day Precision (RSD) | < 2%[2][3] |
| Limit of Detection (LOD) | ~1-5 ng/mL (instrument dependent) |
| Limit of Quantification (LOQ) | ~4-15 ng/mL (instrument dependent) |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., RP18) is suitable.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetonitrile-water-formic acid (5:95:0.3, v/v) has been used for similar compounds and can be adapted.[4]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for coumarinolignoids.[2][3][4]
-
Multiple Reaction Monitoring (MRM): Develop an MRM method for the quantification of this compound. This involves selecting a precursor ion (typically [M+H]⁺) and one or two product ions. The specific mass transitions will need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal intensity of the selected transitions.
3. Standard and Sample Preparation:
-
Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but lower concentrations will be required due to the higher sensitivity of the LC-MS/MS technique. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended to improve accuracy and precision.
-
Sample Preparation: For biological samples, protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration is a common and effective sample preparation technique.
4. Data Analysis and Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a weighted linear regression analysis on the calibration curve.
-
Calculate the concentration of this compound in the samples from the regression equation.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-4 ng/mL[4] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD) | < 15% |
Diagrams
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship between the analyte, analytical methods, and their applications.
References
- 1. 6-Demethoxy-9'-deoxycleomiscosinA Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. High-performance liquid chromatography and LC-ESI-MS method for the identification and quantification of two biologically active isomeric coumarinolignoids cleomiscosin A and cleomiscosin B in different extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of two antihepatotoxic coumarinolignoids cleomiscosin A and cleomiscosin B in the seeds of Cleome viscosa using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantitative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of 6-Demethoxy-9'-deoxycleomiscosin A using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described protocol is intended for research and quality control purposes.
Introduction
This compound is a naturally occurring lignan (B3055560) found in various plant species. As a compound of interest for its potential biological activities, a reliable and validated analytical method is crucial for its quantification in different sample matrices, including plant extracts and in-vitro experimental samples. This application note details a robust reversed-phase HPLC-UV method for the accurate and precise determination of this compound. The method has been developed and validated based on the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in Table 1.
| Property | Value |
| CAS Number | 121587-18-6 |
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. |
HPLC-UV Method and Chromatographic Conditions
A reversed-phase HPLC method was developed to achieve optimal separation and quantification of this compound. The chromatographic conditions are summarized in Table 2. Lignans such as sesamin (B1680957) and asarinin (B95023) exhibit a UV absorption maximum around 287 nm, which serves as a suitable starting point for the detection wavelength.[1][2]
| Parameter | Condition |
| Instrument | Standard HPLC system with a UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 287 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
4.1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
4.2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a solid plant extract is provided below:
-
Extraction: Accurately weigh 100 mg of the powdered sample and extract it with 10 mL of methanol (B129727) using sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the diluent to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation
The developed HPLC-UV method was validated according to ICH Q2(R1) guidelines. The validation parameters and representative results are summarized below.
5.1. System Suitability
System suitability was assessed by injecting the standard solution at 10 µg/mL six times. The acceptance criteria are presented in Table 3.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
5.2. Linearity and Range
Linearity was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
5.3. Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 8.0 | 7.95 | 99.4% | 0.9% |
| 100% | 10.0 | 10.12 | 101.2% | 0.7% |
| 120% | 12.0 | 11.90 | 99.2% | 1.1% |
5.4. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the sample at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
| Precision Level | % RSD of Peak Area |
| Repeatability | 0.9% |
| Intermediate Precision | 1.3% |
5.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
5.6. Specificity
Specificity was demonstrated by comparing the chromatograms of the blank, placebo (if applicable), standard solution, and sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the specificity of the method.
Visualizations
6.1. Experimental Workflow
References
Application Note: Quantitative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A in Plant Extracts using LC-MS/MS
Abstract
This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignoid found in various plant species. The described protocol provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high specificity and sensitivity, making it ideal for the accurate quantification of this compound in complex plant matrices.
Introduction
This compound is a natural product with potential biological activities that is of growing interest to the scientific community.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This document provides a detailed protocol for a robust LC-MS/MS method developed for this purpose. The methodology is based on established principles for the analysis of lignans (B1203133) and other phenolic compounds in plant materials.[3][4][5]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H16O6 | [6][7] |
| Molecular Weight | 340.327 g/mol | [6][7] |
| CAS Number | 121587-18-6 | [6][7] |
| Appearance | Powder | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Sample Preparation: Extraction from Plant Material
This protocol is designed for the efficient extraction of this compound from dried plant material.
Materials:
-
Dried plant material (e.g., leaves or stems of Buxus sinica)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.[10]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction in a water bath at 40°C for 60 minutes.[10]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Hypothetical):
To establish the MRM transitions, the compound would first be analyzed in full scan mode to determine the precursor ion ([M+H]+). Subsequently, product ion scan mode would be used to identify characteristic fragment ions. The most intense and specific transitions would be selected for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 341.1 | [Hypothetical Fragment 1] | 0.05 | 30 | 20 |
| This compound (Qualifier) | 341.1 | [Hypothetical Fragment 2] | 0.05 | 30 | 25 |
| Internal Standard (e.g., Apigenin) | 271.1 | 153.1 | 0.05 | 35 | 22 |
Note: The specific product ions and optimal cone and collision energies would need to be determined experimentally by infusing a standard solution of this compound.
Data Presentation and Quantification
Calibration Curve
A calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range of the analyte in the plant extracts.
Example Calibration Curve Data:
| Concentration (ng/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 78,987 |
| 10 | 160,456 |
| 50 | 812,345 |
| 100 | 1,654,789 |
| 200 | 3,301,567 |
Linearity: The method should demonstrate good linearity with a correlation coefficient (R²) > 0.99.
Method Validation Parameters
The analytical method should be validated according to standard guidelines, assessing the following parameters:
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.9985 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.7 ng/mL |
| Precision (RSD%) | < 15% | Intra-day: 4.5%, Inter-day: 6.8% |
| Accuracy (Recovery %) | 80-120% | 95.6% |
| Matrix Effect (%) | 85-115% | 92.3% |
| Stability (RSD%) | < 15% | Autosampler (24h): 5.2%, Freeze-thaw (3 cycles): 7.1% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.
Caption: Logical flow from sample to accurate quantitative data.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, along with the method validation guidelines, will enable researchers to obtain accurate and reproducible results. This application note serves as a valuable resource for scientists and professionals in the fields of natural product research and drug development.
References
- 1. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-Demethoxy-9'-deoxycleomiscosinA Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. This compound | CAS#:121587-18-6 | Chemsrc [chemsrc.com]
- 8. biobiopha.com [biobiopha.com]
- 9. This compound | CAS:121587-18-6 | Manufacturer ChemFaces [chemfaces.com]
- 10. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-Demethoxy-9'-deoxycleomiscosin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific in vitro anti-inflammatory data for 6-Demethoxy-9'-deoxycleomiscosin A is not extensively available in the public domain. The following application notes and protocols are based on established assays for the parent compound, Cleomiscosin A, and its derivatives. These protocols can serve as a foundational framework for investigating the anti-inflammatory potential of this compound.
Introduction
This compound is a derivative of Cleomiscosin A, a coumarinolignan that has garnered interest for its potential pharmacological activities. Lignans and coumarins are known to possess anti-inflammatory properties, making this compound a candidate for investigation as a novel anti-inflammatory agent. In vitro assays are crucial first steps in evaluating the efficacy and mechanism of action of such compounds.
This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound. The primary focus is on assays that measure the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in a cellular model of inflammation.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Vehicle Control | - | 0 | ||
| LPS (1 µg/mL) | - | - | ||
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., L-NAME) |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition | IC₅₀ (µM) |
| TNF-α | Vehicle Control | - | 0 | ||
| LPS (1 µg/mL) | - | - | |||
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| IL-6 | Vehicle Control | - | 0 | ||
| LPS (1 µg/mL) | - | - | |||
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| IL-1β | Vehicle Control | - | 0 | ||
| LPS (1 µg/mL) | - | - | |||
| This compound | 1 | ||||
| 10 | |||||
| 50 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line) is recommended as it is a well-established model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This assay is essential to determine the non-toxic concentration range of the test compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation. Include a vehicle control group and a positive control group (e.g., L-NAME, an iNOS inhibitor).
-
Collect the cell culture supernatants.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Visualization of Pathways and Workflows
Signaling Pathway of LPS-induced Inflammation
The following diagram illustrates the simplified signaling pathway activated by LPS in macrophages, leading to the production of inflammatory mediators. This compound is hypothesized to inhibit one or more steps in this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory activity of a test compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Application Notes and Protocols for Cytotoxicity Assays of 6-Demethoxy-9'-deoxycleomiscosin A
Disclaimer: To date, specific cytotoxicity data and mechanistic studies for 6-Demethoxy-9'-deoxycleomiscosin A on cancer cell lines are not extensively available in the public domain. Therefore, these application notes and protocols are based on the known cytotoxic properties of the parent compound, cleomiscosin A, and its analogues. The provided data and pathways serve as a representative example for researchers investigating the potential anticancer activities of this class of compounds.
Introduction
Cleomiscosins, a class of coumarinolignans isolated from various plant species, have demonstrated noteworthy cytotoxic activities against a range of cancer cell lines. This compound, a derivative of this class, is a subject of interest for its potential as an anticancer agent. This document provides detailed protocols for assessing the cytotoxicity of this compound, methods for data presentation, and a plausible signaling pathway that may be involved in its mechanism of action.
Data Presentation: Cytotoxicity of Cleomiscosin Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cleomiscosin analogues against various human cancer cell lines. This data is illustrative and serves as a reference for the expected range of cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Representative Data for Cleomiscosin Analogue 1 | MCF-7 | Breast Adenocarcinoma | 8.91 ± 1.38 |
| A549 | Lung Carcinoma | 2.14 ± 0.83 | |
| HeLa | Cervical Carcinoma | Data Not Available | |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | |
| Representative Data for Cleomiscosin Analogue 2 | Jurkat | T-cell Leukemia | Data Not Available |
| PBMCs | Normal (Peripheral Blood Mononuclear Cells) | Selectively less toxic |
Note: The IC50 values are presented as mean ± standard deviation from multiple independent experiments. The lack of available data for certain cell lines is indicated.
Experimental Protocols
A widely used and reliable method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
2. Materials:
-
This compound (or representative cleomiscosin analogue)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-600 nm)
-
Humidified incubator (37°C, 5% CO2)
3. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
4. Data Analysis:
-
Calculate Cell Viability:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Plausible Signaling Pathway: Intrinsic Apoptosis
Many natural cytotoxic compounds induce apoptosis, or programmed cell death, in cancer cells. While the specific pathway for this compound has not been elucidated, the intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.
Caption: Intrinsic apoptosis pathway.
References
Application Notes and Protocols for Antiviral Activity Screening of 6-Demethoxy-9'-deoxycleomiscosin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products are a rich source of novel therapeutic agents, with many approved antiviral drugs originating from natural sources. Lignans and coumarins, classes to which cleomiscosin A and its derivatives belong, have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant effects.[1][2][3][4][5] The compound 6-Demethoxy-9'-deoxycleomiscosin A is a derivative of cleomiscosin A, a coumarinolignan found in various plant species. While the biological activities of cleomiscosin A have been explored, the specific antiviral potential of this compound remains an area of active investigation.
These application notes provide a comprehensive framework for the initial screening and evaluation of the antiviral activity of this compound. The protocols outlined below describe a systematic approach, beginning with cytotoxicity assessment to establish a safe therapeutic window, followed by a panel of in vitro assays to identify activity against a range of clinically relevant viruses. This workflow is designed to be adaptable for screening other novel natural products.
Data Presentation
As of the current literature, specific quantitative data on the antiviral activity of this compound is not extensively available. The following table is presented as a template for researchers to populate with their experimental findings.
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A virus (IAV) | MDCK | Plaque Reduction Assay | |||
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | |||
| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | MTT Assay | |||
| Dengue Virus (DENV) | Huh-7 | Focus Forming Assay | |||
| SARS-CoV-2 | Vero E6 | CPE Inhibition Assay |
Abbreviations:
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.
-
SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Host cell lines (e.g., Vero, MDCK, Huh-7, MT-4)
-
96-well cell culture plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Objective: To quantify the inhibitory effect of this compound on the replication of plaque-forming viruses like Influenza A and HSV-1.
Principle: This assay measures the reduction in the formation of viral plaques in a monolayer of infected cells in the presence of the test compound. Each plaque represents a region of cells lysed by the virus, and a reduction in the number of plaques indicates an antiviral effect.
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for Influenza, Vero for HSV-1) in 6-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound
-
Serum-free medium
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Protocol:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Wash the cell monolayer with PBS and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with an overlay medium containing various non-toxic concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: A generalized workflow for the antiviral screening of a novel natural product.
Hypothetical Antiviral Signaling Pathway Inhibition
Caption: Potential inhibitory targets of a novel antiviral compound in the viral lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational assessment of the radical scavenging activity of cleomiscosin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Application Notes and Protocols: 6-Demethoxy-9'-deoxycleomiscosin A as a Potential Immunomodulatory Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the immunomodulatory properties of 6-Demethoxy-9'-deoxycleomiscosin A is limited. The following application notes and protocols are based on the activities of the broader class of lignans (B1203133) and related cleomiscosin compounds, which have demonstrated immunomodulatory and anti-inflammatory effects.[1][2][3][4] These protocols provide a framework for investigating the potential of this compound in immunomodulation.
Introduction
Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory properties.[5][6] Cleomiscosin A, a related coumarinolignan, has also been recognized for its anti-inflammatory potential.[3][4] This document outlines the potential application of this compound as an immunomodulatory agent and provides detailed protocols for its investigation. The proposed mechanism of action, based on related compounds, involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokine production.[7][8][9]
Data Presentation
As specific quantitative data for this compound is not available, the following tables present hypothetical data based on the known activities of other immunomodulatory lignans to serve as an illustrative example for data presentation.[2]
Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 5 | 35.8 ± 3.5 | 31.2 ± 3.1 | 28.9 ± 2.8 |
| 10 | 58.4 ± 4.2 | 52.6 ± 3.9 | 49.7 ± 3.6 |
| 25 | 75.1 ± 5.1 | 71.3 ± 4.8 | 68.2 ± 4.5 |
| 50 | 88.9 ± 6.3 | 85.4 ± 5.9 | 82.1 ± 5.7 |
| IC₅₀ (µM) | ~12.5 | ~14.0 | ~15.5 |
Table 2: Effect of this compound on the Viability of RAW 264.7 Macrophages.
| Concentration (µM) | Cell Viability (%) |
| 1 | 99.1 ± 1.2 |
| 5 | 98.5 ± 1.5 |
| 10 | 97.8 ± 1.8 |
| 25 | 96.2 ± 2.1 |
| 50 | 94.5 ± 2.5 |
| 100 | 91.3 ± 3.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Cytokines (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
LPS (from E. coli)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in Protocol 2.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the expression of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Proposed mechanism of this compound.
References
- 1. Immunomodulatory and radioprotective effects of lignans derived from fresh nutmeg mace (Myristica fragrans) in mammalian splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effect of arctigenin, a lignan compound, on tumour necrosis factor-alpha and nitric oxide production, and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleomiscosin A | C20H18O8 | CID 442510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 6. Association of dietary intake of polyphenols, lignans, and phytosterols with immune-stimulating microbiota and COVID-19 risk in a group of Polish men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Demethoxy-9'-deoxycleomiscosin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Demethoxy-9'-deoxycleomiscosin A is a natural product belonging to the coumarin (B35378) family. While specific biological data for this derivative is limited, its parent compound, cleomiscosin A, and other coumarin derivatives have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Structurally related coumarins have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[3][4][5] Therefore, this compound presents itself as a valuable research tool for investigating inflammatory processes and cancer biology.
These application notes provide detailed protocols for utilizing this compound to explore its potential as an anti-inflammatory and cytotoxic agent.
Potential Research Applications
-
Anti-inflammatory Research: Investigation of its ability to suppress inflammatory responses in cellular models, potentially through the inhibition of the NF-κB signaling pathway and downstream targets like COX-2 and iNOS.
-
Cancer Research: Evaluation of its cytotoxic effects on various cancer cell lines to determine its potential as an anticancer agent.
-
Drug Discovery: Use as a lead compound for the development of novel anti-inflammatory or anticancer drugs.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₇ |
| Molecular Weight | 370.35 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Protect from light. |
Note: For most in vitro experiments, a stock solution can be prepared in DMSO. Avoid repeated freeze-thaw cycles.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
NF-κB Luciferase Reporter Assay
This protocol is used to determine if this compound inhibits the NF-κB signaling pathway. This assay uses a reporter gene (luciferase) under the control of NF-κB response elements.[10][11][12][13][14]
Materials:
-
HEK293T or similar cells
-
Complete cell culture medium
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by this compound relative to the stimulated vehicle control.
NF-κB Luciferase Reporter Assay Workflow
Caption: Workflow for the NF-κB luciferase reporter assay.
Western Blot Analysis of COX-2 and iNOS
This protocol is for detecting the protein expression levels of the inflammatory mediators COX-2 and iNOS in response to treatment with this compound.[15][16][17][18][19]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | 15.2 |
| MCF-7 | 48 | 25.8 |
| A549 | 48 | 18.5 |
Table 2: Hypothetical NF-κB Inhibition Data
| Compound Concentration (µM) | % NF-κB Activity (relative to stimulated control) |
| 0.1 | 92.5 |
| 1 | 75.3 |
| 10 | 45.1 |
| 25 | 20.7 |
Table 3: Hypothetical Protein Expression Data (Fold Change vs. LPS-stimulated control)
| Compound Concentration (µM) | COX-2 Expression | iNOS Expression |
| 1 | 0.85 | 0.90 |
| 10 | 0.42 | 0.55 |
| 25 | 0.15 | 0.28 |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthetic coumarins that targets NF-κB in Hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. 2.12. Western Blot Analysis of COX-2 and iNOS Proteins [bio-protocol.org]
- 16. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 17. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of "6-Demethoxy-9'-deoxycleomiscosin A" for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "6-Demethoxy-9'-deoxycleomiscosin A" during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a natural product that is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: How can I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[3] For example, a 10 mM stock solution can be prepared in DMSO.[4] From this stock, you can make further dilutions into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal (typically less than 1%) to avoid affecting the biological system.[3]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration in the aqueous buffer might be above the solubility limit of the compound in that specific medium.
-
Optimize the dilution method: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[3]
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the stock solution can sometimes improve solubility.
-
Consider a different co-solvent: While DMSO is common, other water-miscible organic solvents or co-solvent systems might provide better solubility upon dilution.[5]
Q4: What are the common methods to improve the aqueous solubility of poorly soluble compounds like this compound for in vitro studies?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds for experimental purposes. These can be broadly categorized as:
-
Co-solvents: Using water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) can increase the solubility of a compound in an aqueous solution.[6]
-
Surfactants: The use of non-ionic surfactants, such as Tween 80, can help to create micellar formulations that increase the apparent solubility of a compound.[6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to shift the equilibrium towards the more soluble ionized form can be effective.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.
-
Suspending Agents: For some in vitro assays, creating a fine, uniform suspension using agents like carboxymethyl cellulose (B213188) (CMC) can be a viable option, although this does not truly solubilize the compound.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of the organic solvent used for the stock solution) to ensure that the solvent itself is not causing any cellular effects.
-
Solubility Test: Before conducting your main experiment, perform a preliminary solubility test of this compound in your specific cell culture medium at the desired concentrations.
-
Try a different solubilization method: If precipitation is observed, consider using a solubility enhancement technique as described in the FAQs (e.g., co-solvents, surfactants).
-
Issue 2: Difficulty preparing a working solution of a specific concentration in an aqueous buffer.
-
Possible Cause: The desired concentration exceeds the intrinsic aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Determine Maximum Solubility: Systematically test the solubility of the compound in the buffer to determine its upper limit.
-
Employ Solubility Enhancers: Based on the required concentration, select an appropriate solubility enhancement method. The table below provides a starting point for common formulation strategies.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Table 2: Example Formulations for Poorly Soluble Compounds for In Vitro/In Vivo Studies
| Formulation Strategy | Components | Example Application | Reference |
| Co-solvent | Dissolved in PEG400 | Oral Formulation | [6] |
| Suspension | Suspended in 0.2% Carboxymethyl cellulose | Oral Formulation | [6] |
| Surfactant/Suspension | Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Oral Formulation | [6] |
| Co-solvent/Oil | 10% DMSO in Corn oil | Injection Formulation | [6] |
| Complexation | 20% SBE-β-CD in Saline | Injection Formulation | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 340.33 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.40 mg of this compound.
-
Transfer the weighed compound into a clean, dry microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes, or until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Preparing a Working Solution using a Co-solvent/Surfactant System
This protocol provides a general guideline for preparing a working solution for in vitro assays. The final concentrations of the co-solvent and surfactant may need to be optimized.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
PEG300
-
Tween 80
-
Aqueous buffer or cell culture medium
-
-
Procedure (for a 10 µM final concentration in 1 mL):
-
In a sterile microcentrifuge tube, add 1 µL of the 10 mM stock solution in DMSO.
-
Add 10 µL of PEG300 and vortex briefly to mix.
-
Add 5 µL of a 10% Tween 80 solution and vortex briefly.
-
Add 984 µL of the pre-warmed aqueous buffer or cell culture medium to the tube.
-
Vortex the final solution thoroughly to ensure homogeneity. The final DMSO concentration will be 0.1%.
-
Mandatory Visualization
Caption: Experimental workflow for preparing this compound for in vitro studies.
Caption: Logical relationship between the solubility problem and potential solutions.
Caption: Representative signaling pathways potentially modulated by coumarinolignans.
References
- 1. This compound [chembk.com]
- 2. This compound | CAS:121587-18-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]
Technical Support Center: Stability of 6-Demethoxy-9'-deoxycleomiscosin A in DMSO Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with "6-Demethoxy-9'-deoxycleomiscosin A" during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of "this compound" in DMSO?
A1: Several factors can influence the stability of chemical compounds dissolved in DMSO. Key considerations for a natural product like "this compound" include:
-
Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible functional groups. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing DMSO stock solutions at room temperature for extended periods can lead to significant compound loss.[1][2][3]
-
Light Exposure: Many organic compounds are sensitive to photodegradation. It is advisable to protect solutions from light, especially during long-term storage, by using amber vials.
-
pH of the Solution: Acidic or basic impurities in the DMSO or on the storage container can catalyze degradation reactions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and may lead to compound precipitation or degradation. However, some studies suggest that for many compounds, a limited number of freeze-thaw cycles do not cause significant loss of compound when handled properly.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible functional groups.[1][2]
Q2: How should I prepare a stock solution of "this compound" in DMSO to maximize its stability?
A2: To prepare a stable stock solution, follow these guidelines:
-
Use High-Purity, Anhydrous DMSO: Ensure the DMSO has a low water content (anhydrous, ≥99.9%).
-
Inert Atmosphere: If the compound is known to be sensitive to oxidation, consider dissolving it under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate Concentration: Prepare a concentration that is well within the solubility limit of the compound in DMSO to avoid precipitation. A common stock concentration is 10 mM.[1][2]
-
Thorough Dissolution: Ensure the compound is completely dissolved by vortexing or brief sonication.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene (B1209903) vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and light.[1][2]
Q3: What are the recommended storage conditions for "this compound" DMSO stock solutions?
A3: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C. A study on a large set of compounds showed that most were stable for 15 weeks at 40°C in an accelerated stability study, suggesting good stability at lower temperatures.[1][2] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Q4: How can I assess the stability of my "this compound" solution?
A4: The most reliable method for assessing compound stability is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a Mass Spectrometer (MS).[1][2] This allows for the quantification of the parent compound and the detection of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of any degradants.
Q5: What are the visual signs of "this compound" degradation in a DMSO solution?
A5: Visual indicators of degradation can include:
-
Color Change: A change in the color of the solution over time.
-
Precipitation: The formation of a solid precipitate, which could be the original compound crashing out of solution or a less soluble degradation product.
-
Haze or Cloudiness: The solution becoming unclear.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC/LC-MS are essential for confirming stability.
Troubleshooting Guides
Problem: I observe a precipitate in my thawed DMSO stock solution.
| Possible Cause | Troubleshooting Steps |
| Low Solubility: The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures. | 1. Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex to attempt redissolution. 2. If the precipitate remains, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound. 3. Consider preparing a new stock solution at a lower concentration. |
| Degradation: The compound may have degraded into a less soluble product. | 1. Analyze the supernatant and, if possible, the redissolved precipitate by LC-MS to identify the components. 2. The presence of new peaks in the chromatogram that are not in a freshly prepared sample would indicate degradation. |
| Water Absorption: The DMSO may have absorbed water, reducing the compound's solubility. | 1. Use fresh, anhydrous DMSO for future stock preparations. 2. Ensure vials are tightly sealed and minimize the time they are open to the atmosphere. |
Problem: My compound's concentration appears to have decreased over time.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation: The compound is unstable under the storage conditions. | 1. Review the storage conditions (temperature, light exposure). 2. Perform a time-course stability study (see Experimental Protocols) to determine the rate of degradation. 3. Analyze samples by LC-MS to identify potential degradation products. |
| Adsorption to Container: The compound may be adsorbing to the surface of the storage vial. | 1. Test different vial materials (e.g., glass vs. polypropylene). Studies have shown no significant difference for many compounds, but it can be compound-specific.[1][2] 2. Include a small amount of a non-ionic surfactant in the assay buffer if compatible with the downstream application. |
| Evaporation of Solvent: If not sealed properly, DMSO can evaporate, leading to an apparent increase, but if water is absorbed, it can lead to volume changes and concentration errors. | 1. Ensure vials are tightly sealed with high-quality caps (B75204) and septa. 2. Use parafilm to further seal vials for long-term storage. |
Problem: I see new, unexpected peaks in my LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation Products: The new peaks are likely degradation products of "this compound". | 1. Characterize the new peaks using high-resolution mass spectrometry and MS/MS fragmentation to elucidate their structures. 2. If possible, use NMR to confirm the structures of the major degradants. |
| Contamination: The sample may have been contaminated. | 1. Analyze a blank sample of the DMSO used for stock preparation. 2. Review sample handling procedures to identify potential sources of contamination. |
| DMSO-related Artifacts: DMSO can sometimes react with certain compounds or form adducts in the mass spectrometer source. | 1. Consult literature on common DMSO artifacts in mass spectrometry. 2. Modify the MS source conditions to minimize adduct formation. |
Experimental Protocols
Protocol for Assessing the Stability of "this compound" in DMSO
This protocol outlines a general procedure for conducting an accelerated stability study.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene vials with screw caps and septa
2. Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Incubator or oven (e.g., 40°C for accelerated studies)
-
Freezer (-20°C or -80°C)
-
HPLC or UHPLC system with UV and MS detectors
3. Procedure:
-
Preparation of Stock Solutions:
-
Test Compound Stock: Accurately weigh and dissolve "this compound" in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly.
-
Internal Standard (IS) Stock: Prepare a 10 mM stock solution of the chosen internal standard in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample:
-
In a clean vial, mix an aliquot of the test compound stock solution with an equal volume of the IS stock solution.
-
Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).
-
Vortex and transfer to an autosampler vial. This represents the initial concentration.
-
-
Incubation Samples:
-
Aliquot the test compound stock solution into multiple vials for each storage condition (e.g., 40°C, room temperature, 4°C, -20°C).
-
Ensure each vial is tightly sealed.
-
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare the sample for LC-MS analysis as described for the T0 sample (by adding IS and diluting).
-
4. LC-MS Analysis (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
UV Detection: At the λmax of "this compound"
-
MS Detection: Electrospray ionization (ESI) in positive or negative mode, monitoring the parent ion of the test compound and the internal standard.
5. Data Analysis:
-
For each time point, determine the peak area of the test compound and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
Data Presentation
Table 1: Example Stability Data for "this compound" in DMSO (Hypothetical)
| Storage Condition | Time Point | % Remaining (Mean ± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| -80°C | 12 Weeks | 99.5 ± 0.8 | < 0.5% |
| -20°C | 12 Weeks | 98.2 ± 1.1 | < 1.0% |
| 4°C | 12 Weeks | 91.7 ± 2.5 | 8.3% |
| Room Temp (25°C) | 12 Weeks | 75.4 ± 4.2 | 24.6% |
| 40°C | 4 Weeks | 60.1 ± 5.7 | 39.9% |
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO.
Caption: Factors influencing compound stability in DMSO and mitigation strategies.
References
Technical Support Center: Purifying 6-Demethoxy-9'-deoxycleomiscosin A
Welcome to the technical support center for the purification of 6-Demethoxy-9'-deoxycleomiscosin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies during the isolation and purification of this lignanamide.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from plant material?
A1: The initial extraction of lignanamides like this compound from plant sources typically involves maceration or Soxhlet extraction of the dried and powdered plant material. Common solvents used for extraction are methanol (B129727) or ethanol (B145695), often in aqueous mixtures (e.g., 70-100% ethanol or methanol).[1] Following extraction, the crude extract is usually concentrated under reduced pressure.
Q2: I am observing co-elution of impurities during column chromatography. How can I improve the separation?
A2: Co-elution of structurally similar compounds is a common challenge. To improve separation, consider the following:
-
Vary the Stationary Phase: If you are using normal-phase silica (B1680970) gel, consider switching to a reverse-phase C18 (RP-18) column or using a different type of resin like Diaion.
-
Optimize the Mobile Phase: For normal-phase chromatography, try adjusting the polarity of your solvent system. A gradient elution with a gradual increase in the polar solvent (e.g., ethyl acetate (B1210297) in hexane) can be effective. For reverse-phase, optimize the ratio of water to organic solvent (e.g., methanol or acetonitrile).
-
Employ Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is often necessary to resolve closely related compounds.
Q3: My yield of this compound is very low. What are the potential causes and solutions?
A3: Low yield can result from several factors throughout the extraction and purification process. Here are some troubleshooting steps:
-
Incomplete Extraction: Ensure the plant material is finely powdered and the extraction time is sufficient. Multiple extraction cycles can improve the yield.
-
Compound Degradation: Lignanamides can be sensitive to heat and pH. Avoid high temperatures during solvent evaporation and consider the pH of your solvents.
-
Loss During Liquid-Liquid Partitioning: If performing solvent partitioning, ensure the compound's solubility characteristics are well-matched with the chosen solvents to prevent loss to the undesired phase.
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase during chromatography. Using a different adsorbent or deactivating the silica gel with a small amount of a polar solvent might help.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC with a suitable column and detector (e.g., UV-Vis) to assess purity. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (340.327 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirmation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks in Chromatography | - Column overloading.- Inappropriate solvent system.- Secondary interactions with the stationary phase. | - Reduce the amount of sample loaded onto the column.- Optimize the mobile phase polarity and composition.- Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce tailing. |
| No Elution of the Compound | - Compound is too strongly adsorbed to the stationary phase.- Incorrect mobile phase composition (too non-polar). | - Increase the polarity of the mobile phase significantly.- Switch to a less retentive stationary phase. |
| Presence of Multiple, Unresolved Compounds in the Final Fraction | - Insufficient resolution of the chromatographic system. | - Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography).- Utilize preparative HPLC for the final purification step. |
| Sample Precipitation in the Column | - Low solubility of the compound in the mobile phase. | - Pre-dissolve the sample in a small amount of a strong solvent before mixing with the mobile phase for loading.- Modify the mobile phase to increase the solubility of the compound. |
Quantitative Data Summary
The following table presents a hypothetical summary of a multi-step purification process for this compound to illustrate how quantitative data can be structured.
| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 500 | 2000 | 25,000 | ~2 |
| Silica Gel Column Chromatography (Fraction 3) | 25 | 500 | 850 | 45 |
| RP-18 Column Chromatography (Fraction 2) | 0.85 | 200 | 210 | 85 |
| Preparative HPLC | 0.21 | 50 | 95 | >98 |
Experimental Workflow
A typical experimental workflow for the purification of this compound is outlined below.
References
optimizing extraction yield of "6-Demethoxy-9'-deoxycleomiscosin A" from natural sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-Demethoxy-9'-deoxycleomiscosin A from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its natural sources?
A1: this compound is a coumarinolignan, a class of natural products formed by the combination of a coumarin (B35378) and a phenylpropanoid. It has been reported to be isolated from plants of the family Buxaceae, such as Buxus sinica.[1] Coumarinolignans, in general, are known for their diverse biological activities.
Q2: What are the key factors influencing the extraction yield of this compound?
A2: The extraction yield is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The selection of an appropriate solvent system is critical and should be based on the polarity of the target compound.
Q3: What type of solvents are suitable for extracting this compound?
A3: Based on available data, this compound is soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] Therefore, solvents of intermediate polarity are likely to be most effective for its extraction.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Inappropriate Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize the compound. | Based on known solubility, start with solvents of intermediate polarity like ethyl acetate or a mixture of chloroform and methanol. Perform small-scale pilot extractions with a gradient of solvents to determine the optimal system. |
| Incomplete Cell Lysis: The solvent may not be penetrating the plant material effectively. | Ensure the plant material is finely ground to a consistent particle size to maximize surface area. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption. | |
| Degradation of the Compound: The compound may be sensitive to heat, light, or pH changes during extraction. | Conduct extractions at room temperature or slightly elevated temperatures, avoiding excessive heat. Protect the extraction setup from direct light. Evaluate the pH of the extraction mixture and neutralize if necessary. | |
| Presence of Many Impurities in the Crude Extract | Low Selectivity of the Solvent: The chosen solvent may be co-extracting a wide range of other compounds. | Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent (e.g., ethyl acetate) to isolate the target compound. |
| Co-extraction of Pigments and Other Polar Compounds: Chlorophyll (B73375) and other pigments can interfere with downstream purification. | Incorporate a defatting step with a non-polar solvent prior to the main extraction. For chlorophyll removal, consider column chromatography with an appropriate adsorbent like silica (B1680970) gel. | |
| Difficulty in Isolating the Pure Compound | Complex Mixture of Structurally Similar Compounds: The crude extract may contain other lignans (B1203133) or coumarins with similar properties. | Utilize multi-step chromatographic techniques. Start with column chromatography on silica gel for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. |
| Compound Precipitation During Solvent Removal: The compound may be poorly soluble in the final solvent after evaporation. | Evaporate the solvent under reduced pressure at a low temperature. If precipitation occurs, try redissolving the residue in a small amount of a suitable solvent (e.g., acetone, DMSO) before proceeding. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol 1: General Extraction of this compound
Objective: To extract this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves or stems of Buxus sinica)
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filter paper and funnel
-
Erlenmeyer flasks
Procedure:
-
Defatting: Macerate 100 g of the dried, powdered plant material with 500 mL of hexane for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and waxes.
-
Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
Extraction: Macerate the defatted plant material with 500 mL of ethyl acetate for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the ethyl acetate extract.
-
Repeat the extraction process (steps 3 and 4) two more times with fresh ethyl acetate to ensure complete extraction.
-
Combine all the ethyl acetate extracts.
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
Objective: To perform initial fractionation of the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Silica gel (60-120 mesh)
-
Glass column
-
Hexane
-
Ethyl acetate
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
Data Presentation
The following table provides a hypothetical summary of extraction yields using different solvents, which would be populated with experimental data.
| Solvent System | Extraction Method | Extraction Time (hours) | Yield of Crude Extract ( g/100g of plant material) | Purity of Target Compound in Crude Extract (%) |
| 100% Hexane | Maceration | 48 | Data to be filled | Data to be filled |
| 100% Chloroform | Maceration | 48 | Data to be filled | Data to be filled |
| 100% Ethyl Acetate | Maceration | 48 | Data to be filled | Data to be filled |
| 80% Methanol | Maceration | 48 | Data to be filled | Data to be filled |
| 100% Ethyl Acetate | Soxhlet | 12 | Data to be filled | Data to be filled |
| 100% Ethyl Acetate | UAE | 1 | Data to be filled | Data to be filled |
Visualizations
Biosynthetic Pathway of Coumarinolignans
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of coumarinolignans.
Caption: Simplified biosynthesis of coumarinolignans.
General Experimental Workflow
The diagram below outlines the general workflow for the extraction and isolation of this compound.
Caption: Extraction and isolation workflow.
References
Technical Support Center: Overcoming Low Bioavailability of Coumarinolignans
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the low bioavailability of coumarinolignans.
Frequently Asked Questions (FAQs)
Q1: Why do coumarinolignans typically exhibit low oral bioavailability?
A1: The low oral bioavailability of coumarinolignans primarily stems from two key factors:
-
Poor Aqueous Solubility: Coumarinolignans are often highly lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, coumarinolignans can undergo significant metabolism in the intestines and liver, reducing the amount of unchanged drug that reaches systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of coumarinolignans?
A2: Several strategies can be employed to overcome the low bioavailability of coumarinolignans, broadly categorized as:
-
Formulation-Based Approaches: These aim to enhance the solubility and dissolution rate of the coumarinolignan. Examples include:
-
Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs) and nanoemulsions, which can encapsulate the lipophilic drug and present it in a more readily absorbable form.
-
Polymeric Nanoparticles: These can protect the drug from degradation and provide controlled release.
-
Solid Dispersions: Dispersing the coumarinolignan in a hydrophilic carrier can improve its wettability and dissolution.
-
-
Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of the coumarinolignan to create a more soluble or permeable derivative (a prodrug) that is converted back to the active parent drug within the body.
Q3: Are there any natural compounds that can enhance the bioavailability of coumarinolignans?
A3: Yes, certain natural compounds, known as "bioenhancers," can improve the bioavailability of other drugs when co-administered. For instance, piperine, a compound from black pepper, is known to inhibit drug-metabolizing enzymes and efflux transporters, potentially increasing the absorption of co-administered drugs. While specific studies on co-administration with coumarinolignans are limited, this is a promising area of investigation.
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of the coumarinolignan formulation.
| Possible Cause | Troubleshooting Step |
| Insufficient solubilization of the coumarinolignan in the formulation. | 1. Optimize Formulation Components: For lipid-based systems, screen different lipids and surfactants to find a combination that provides the best solubilization capacity for your specific coumarinolignan. 2. Increase Drug Loading (with caution): While higher drug loading is often desired, it can sometimes lead to precipitation. Optimize the drug-to-carrier ratio. 3. Particle Size Reduction: For nanoparticle formulations, ensure that the particle size is within the desired nanometer range, as smaller particles generally have a higher surface area-to-volume ratio, leading to faster dissolution. |
| Precipitation of the coumarinolignan upon dilution in the dissolution medium. | 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to your formulation. These polymers can help maintain a supersaturated state and prevent the drug from precipitating out of solution. 2. Modify the Dissolution Medium: If appropriate for your experimental goals, consider using a dissolution medium that better mimics the in vivo environment, which may include surfactants or lipids. |
Issue 2: Low permeability of the coumarinolignan across Caco-2 cell monolayers.
| Possible Cause | Troubleshooting Step |
| The coumarinolignan is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administration with Efflux Inhibitors: Conduct the Caco-2 permeability assay in the presence of known P-gp inhibitors (e.g., verapamil) or BCRP inhibitors (e.g., fumitremorgin C). A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor suggests that your compound is a substrate for that transporter.[1] 2. Prodrug Approach: Design a prodrug that masks the functional groups recognized by the efflux transporter. |
| The coumarinolignan has inherently low passive permeability. | 1. Formulation Strategies: Encapsulating the coumarinolignan in nanoparticles or a lipid-based formulation can facilitate its transport across the cell monolayer. 2. Chemical Modification: Synthesize analogs of the coumarinolignan with modified lipophilicity to enhance passive diffusion. |
Issue 3: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Poor and variable absorption from the GI tract. | 1. Standardize Dosing Conditions: Ensure that animals are fasted for a consistent period before dosing, as the presence of food can significantly impact the absorption of lipophilic compounds. 2. Optimize the Formulation: A well-designed formulation (e.g., a self-microemulsifying drug delivery system - SMEDDS) can reduce the variability in absorption by presenting the drug in a consistent, pre-dissolved state. |
| Significant inter-individual differences in metabolism. | 1. Increase the Number of Animals: Using a larger group of animals can help to obtain a more statistically robust pharmacokinetic profile. 2. Consider Genetic Differences: Be aware of potential strain-dependent differences in drug-metabolizing enzymes in your animal model. |
Quantitative Data Summary
The oral bioavailability of coumarinolignans and related compounds is generally low. The following table summarizes available data from preclinical studies.
| Compound | Animal Model | Dose | Oral Bioavailability (%) | Key Findings |
| Glycycoumarin | Rat | 20 mg/kg | 9.22 | Rapidly absorbed and transformed into conjugated metabolites. |
| Coumarins from Clausena harmandiana (dentatin, nordentatin, heptaphylline, 7-methoxyheptaphylline) | Rat | 500 mg/kg (extract) | 31.48 - 45.23 | All four compounds exhibited high oral availability.[2] |
| Oxypeucedanin | Rat | 20 mg/kg | 10.26 | Showed poor and slow absorption.[3] |
Experimental Protocols
Preparation of Coumarinolignan-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for the specific coumarinolignan.
Materials:
-
Coumarinolignan
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Distilled water
-
Organic solvent (if using the solvent emulsification-diffusion method, e.g., acetone, ethanol)
Method: High-Pressure Homogenization (Hot Homogenization) [4][5][6][7]
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the coumarinolignan in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid lipid nanoparticles.
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of coumarinolignans.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test coumarinolignan
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Study (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test coumarinolignan solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B-A):
-
Perform the same procedure as in step 3, but add the test compound to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of the coumarinolignan in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[1]
-
Visualizations
Signaling Pathway: Inhibition of NF-κB by Coumarinolignans
Caption: Potential sites of NF-κB pathway inhibition by coumarinolignans.
Experimental Workflow: Solid Lipid Nanoparticle (SLN) Formulation
Caption: General workflow for preparing coumarinolignan-loaded SLNs.
Logical Relationship: Troubleshooting Caco-2 Permeability
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNFα-induced IKKβ complex activation influences epithelial, but not stromal cell survival in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
preventing degradation of "6-Demethoxy-9'-deoxycleomiscosin A" during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 6-Demethoxy-9'-deoxycleomiscosin A during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and air. For extended storage, refrigeration or freezing is recommended.
Q2: How should I store solutions of this compound?
A2: Whenever possible, solutions should be prepared fresh for immediate use. If stock solutions are necessary, they should be stored in tightly sealed vials, protected from light. For short-term storage (up to two weeks), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable. It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: As a lignan, this compound may be susceptible to degradation from exposure to light, air (oxidation), extreme pH (hydrolysis), and high temperatures. Lignans as a class are relatively resistant to high temperatures, but prolonged exposure should be avoided.
Q4: What are the visible signs of degradation of this compound?
A4: Degradation may not always be visible. However, you should look for changes in the physical appearance of the compound, such as a change in color or the formation of precipitates in solution. For accurate assessment, analytical methods like HPLC should be used to check for the appearance of new peaks or a decrease in the main compound's peak area.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage or handling. | Verify storage conditions (temperature, light, and air exposure). Prepare fresh solutions from solid stock for each experiment. Use a stability-indicating analytical method, like HPLC, to confirm the purity of the compound before use. |
| Precipitate forms in a stock solution upon storage. | The compound may have limited solubility or may be degrading to less soluble products. The storage temperature may be too low for the solvent used, causing it to freeze and the compound to precipitate. | Ensure the chosen solvent is appropriate for the intended storage temperature. If the solvent is appropriate, the precipitate may be a sign of degradation. The solution should be analyzed for purity. Consider preparing more dilute stock solutions or preparing solutions fresh before each use. |
| A noticeable change in the color of the solid compound or solution over time. | This is a potential indicator of chemical degradation, possibly due to oxidation or photolysis. | Discard the discolored material. Review storage procedures to ensure the compound is adequately protected from light and air. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Decrease in the peak area of the main compound in HPLC analysis over time. | This is a quantitative indication of degradation. | Re-evaluate the storage conditions of both the solid compound and any solutions. Perform a forced degradation study to identify the conditions under which the compound is least stable. |
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on general guidelines for the related compound, Cleomiscosin A.
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | 2-8°C (Refrigerated) | Long-term | Tightly sealed, light-resistant vial | Protect from air. |
| Solid | -20°C (Frozen) | Extended long-term | Tightly sealed, light-resistant vial | Protect from air. |
| Stock Solution | -20°C | Up to 2 weeks | Tightly sealed, light-resistant vial | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed, light-resistant vial | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, taking samples at various time points (e.g., 30 mins, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protect it from light.
-
Take samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 24, 48, 72 hours).
-
At each time point, cool the sample, dissolve it in a known volume of solvent, and analyze.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
A good starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile/methanol and acidified water.[3]
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study of this compound.
Putative Degradation Pathway
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound. This pathway is based on the known chemical functionalities of the molecule and common degradation reactions of related compounds. It has not been experimentally verified for this specific molecule.
Caption: A putative degradation pathway for this compound.
References
Technical Support Center: Troubleshooting "6-Demethoxy-9'-deoxycleomiscosin A" Cell-Based Assay Variability
Welcome to the technical support center for "6-Demethoxy-9'-deoxycleomiscosin A." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during cell-based assays with this natural product.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its known biological activities?
"this compound" is a natural product.[1] While specific biological activities for this particular compound are not extensively documented in publicly available literature, it belongs to the coumarinolignan class of compounds, similar to Cleomiscosin A.[2][3] Compounds in this class, such as Cleomiscosin A, have reported anti-inflammatory and antioxidant properties.[2][4][5] The anti-inflammatory effects may be linked to the inhibition of the NF-κB signaling pathway.[6]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
High variability in plate-based cytotoxicity assays is a frequent issue.[7] Common causes can be categorized as biological or technical.[1]
-
Biological Factors:
-
Technical Factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells or compounds.
-
Edge Effects: Evaporation in the outer wells of the microplate can concentrate reagents and affect cell viability.[9]
-
Compound Precipitation: The compound may not be fully soluble in the culture medium.[8]
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[7]
-
Q3: My results show low or no cytotoxic effect, even at high concentrations. What should I check?
If you observe lower than expected cytotoxicity, consider the following:
-
Incorrect Concentration Range: The concentrations tested may be too low for your specific cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to the compound's effects.
-
Compound Instability: Ensure the compound has been stored correctly and that fresh dilutions are made for each experiment.[9]
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, antioxidant properties could interfere with assays that measure metabolic activity.
Q4: The color of my natural product seems to be interfering with my colorimetric assay (e.g., MTT, XTT). How can I correct for this?
Color interference is a known issue with natural products in colorimetric assays.[8]
-
Solution 1: Include a "Compound Only" Control. Prepare wells with the same concentrations of your compound in media but without cells. Subtract the absorbance of these wells from your experimental wells.[8]
-
Solution 2: Switch to a Different Assay. Consider using an assay that is less susceptible to color interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[8]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Cytotoxicity Assays
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[9] | |
| Edge effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.[9] | |
| Compound precipitation | Visually inspect wells for precipitate. Improve solubility by using a suitable solvent (e.g., DMSO) and ensuring the final solvent concentration is not toxic to the cells.[8] | |
| Low or no cytotoxicity | Incorrect concentration | Perform a wider dose-response curve to determine the appropriate concentration range.[9] |
| Cell line resistance | Test a different cell line known to be sensitive to similar compounds or consider the mechanism of action. | |
| Compound degradation | Store the compound under recommended conditions and prepare fresh dilutions for each experiment.[9] | |
| Assay interference | If the compound has antioxidant properties, it may interfere with tetrazolium-based assays (MTT, XTT). Consider an alternative assay. | |
| High background signal | Colored compound | Include a "compound only" control to measure and subtract the background absorbance.[8] |
| Media components | Some media components can react with assay reagents. Test the media alone as a control.[7] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a standard procedure for determining the cytotoxicity of a compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).[9]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized pathway for cleomiscosin anti-inflammatory action.
Caption: General workflow for a cell-based cytotoxicity assay.
References
- 1. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]
- 2. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cleomiscosin A | C20H18O8 | CID 442510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational assessment of the radical scavenging activity of cleomiscosin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03260H [pubs.rsc.org]
- 5. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 6-Demethoxy-9'-deoxycleomiscosin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of "6-Demethoxy-9'-deoxycleomiscosin A" quantification. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating an analytical method for this compound quantification?
A1: Based on international guidelines such as ICH Q2(R1), the key validation parameters include:[1][2][3][4]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Q2: How do I establish the linearity of the method?
A2: To establish linearity, you should prepare a series of at least five concentrations of the this compound reference standard across the expected range of the analytical method.[4][5] Analyze these standards using the developed HPLC method and plot the peak area response against the corresponding concentration. Perform a linear regression analysis and evaluate the correlation coefficient (r²) or coefficient of determination (R²), which should ideally be ≥ 0.999.[5]
Q3: What are the acceptance criteria for accuracy and precision?
A3: For accuracy, the mean value should be within ±15% of the actual value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. For precision, the relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where an RSD of up to 20% is acceptable.[6] These criteria are generally accepted for bioanalytical method validation.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using HPLC.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column overload.
-
Interactions between the analyte and active sites on the column packing.
-
Inappropriate mobile phase pH.
-
Column contamination or degradation.
-
-
Solutions:
Problem 2: Retention Time Drifting
-
Possible Causes:
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
Poor column equilibration.
-
Changes in flow rate due to pump issues or leaks.
-
-
Solutions:
Problem 3: Baseline Noise or Drift
-
Possible Causes:
-
Contaminated mobile phase or detector flow cell.
-
Air bubbles in the system.
-
Detector lamp nearing the end of its life.
-
-
Solutions:
Problem 4: Inconsistent Peak Areas
-
Possible Causes:
-
Injector issues (e.g., leaks, air bubbles in the sample loop).
-
Inconsistent sample preparation.
-
Sample degradation.
-
-
Solutions:
-
Inspect the injector for leaks and ensure proper sample loading.
-
Standardize the sample preparation procedure.
-
Investigate the stability of the analyte in the sample solvent and under the storage conditions.
-
Quantitative Data Summary
The following tables summarize typical acceptance criteria for the validation of an HPLC method for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Calibration Curve | Linear over the specified range |
| Range | To be defined based on the intended application |
Table 2: Accuracy and Precision
| Level | Accuracy (% Bias) | Precision (% RSD) - Repeatability | Precision (% RSD) - Intermediate |
| LLOQ | ± 20% | ≤ 20% | ≤ 20% |
| Low QC | ± 15% | ≤ 15% | ≤ 15% |
| Medium QC | ± 15% | ≤ 15% | ≤ 15% |
| High QC | ± 15% | ≤ 15% | ≤ 15% |
Table 3: Sensitivity
| Parameter | Method | Acceptance Criterion |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | Typically 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | Typically 10:1 |
Experimental Protocols
1. Protocol for Determination of Specificity/Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify this compound in the presence of other components in the sample matrix.
-
Methodology:
-
Analyze a blank sample matrix (e.g., plasma, tissue homogenate without the analyte).
-
Analyze a sample of the blank matrix spiked with this compound at the LLOQ.
-
Analyze a sample containing potential interfering substances (e.g., related compounds, metabolites, degradation products).
-
Compare the chromatograms to ensure no significant interfering peaks are present at the retention time of this compound.
-
2. Protocol for Determination of Linearity
-
Objective: To establish the linear relationship between the concentration of this compound and the analytical response.
-
Methodology:
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected analytical range.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Protocol for Determination of Accuracy and Precision
-
Objective: To assess the closeness of the measured values to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Repeatability (Intra-day precision): Analyze at least five replicates of each QC level on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same QC samples on at least three different days.
-
Calculate the mean concentration, standard deviation (SD), and relative standard deviation (%RSD) for each QC level.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Chromatographic Resolution of 6-Demethoxy-9'-deoxycleomiscosin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 6-Demethoxy-9'-deoxycleomiscosin A and related coumarinolignoids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, providing systematic steps for resolution.
Issue 1: Poor Resolution or Co-elution with Isomeric Impurities
Poor separation between the target analyte and its isomers is a frequent challenge.
-
Initial Checks:
-
Column Health: Ensure the column is not old or contaminated.
-
Method Parameters: Verify that the mobile phase composition, flow rate, and temperature are correct.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for poor resolution. -
Corrective Actions:
-
Mobile Phase Optimization:
-
Isocratic Elution: If using an isocratic method, small adjustments to the organic-to-aqueous ratio can significantly impact resolution.
-
Gradient Elution: For complex samples, a shallow gradient can improve the separation of closely eluting compounds.[1]
-
-
Stationary Phase Selection:
-
Consider a different stationary phase. While C18 columns are common, other phases like phenyl-hexyl or biphenyl (B1667301) may offer different selectivity for isomers.
-
-
Temperature Adjustment:
-
Lowering the temperature can sometimes enhance resolution, although it may increase analysis time and backpressure.
-
-
Flow Rate Reduction:
-
Decreasing the flow rate can increase column efficiency and improve the separation of critical pairs.
-
-
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and accuracy.
-
Potential Causes:
-
Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).
-
Column overload.
-
Column contamination or degradation.
-
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups on the silica (B1680970) support, reducing secondary interactions. For coumarinolignoids, adding a small amount of a weak acid like acetic acid or formic acid is common.
-
Sample Concentration: Reduce the sample concentration or injection volume to check for column overload.
-
Column Washing: Flush the column with a strong solvent to remove potential contaminants.
-
Use of End-Capped Columns: Employ a modern, high-purity, end-capped column to minimize silanol interactions.
-
Issue 3: Inconsistent Retention Times
Fluctuations in retention time can affect the reliability of peak identification and quantification.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent retention times. -
Corrective Actions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate and consistent composition.
-
System Check: Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.
-
Temperature Control: Use a column oven to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
Q2: How can I confirm the identity of the this compound peak?
A2: Peak identity can be confirmed using a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry). The mass spectrometer can provide molecular weight information, which is highly specific for compound identification.
Q3: My sample is a crude plant extract. What sample preparation is recommended?
A3: For crude extracts, it is advisable to perform a sample clean-up to remove interfering substances and protect the analytical column. A common procedure involves:
-
Extraction of the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Filtration of the extract through a 0.45 µm syringe filter before injection.
-
For very complex matrices, a solid-phase extraction (SPE) step may be necessary.
Q4: What are the typical quantitative parameters I should expect for a validated method for a similar compound like cleomiscosin A?
A4: Based on published methods for cleomiscosin A, you can expect the following performance characteristics:
| Parameter | Cleomiscosin A |
| Linearity Range (µg/mL) | 20 - 100 |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) (µg/mL) | 15 |
| Limit of Quantification (LOQ) (µg/mL) | 20 |
| Intra-day Precision (%RSD) | 2.22 - 3.68 |
| Inter-day Precision (%RSD) | 4.22 - 5.06 |
| Recovery (%) | 98.03 - 110.06 |
Data is based on a published method for cleomiscosin A and may vary for this compound.[2]
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Coumarinolignoids (Adapted from Cleomiscosin A and B method)
This protocol is a starting point and may require optimization for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Sonicator.
-
Syringe filters (0.45 µm).
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm particle size) or equivalent.[2]
-
Mobile Phase:
-
Solvent A: Acetonitrile:Methanol (1:2, v/v)
-
Solvent B: Acetic acid:Water (0.5:99.5, v/v)
-
-
Elution Mode: Isocratic with a ratio of Solvent A:Solvent B (40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 326 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase solvents as described above. Degas the solvents before use.
-
Standard Preparation: Accurately weigh a known amount of your reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare your sample extract and filter it through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
-
Experimental Workflow Diagram:
General experimental workflow for HPLC analysis.
References
Validation & Comparative
A Comparative Efficacy Analysis of 6-Demethoxy-9'-deoxycleomiscosin A and Other Coumarinolignans in Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 6-Demethoxy-9'-deoxycleomiscosin A and other related coumarinolignans, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these natural compounds in oncology.
Quantitative Efficacy Comparison of Coumarinolignans
The cytotoxic effects of various coumarinolignans have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparing their efficacy. While a direct comparative study including this compound against a wide array of other coumarinolignans under uniform experimental conditions is not extensively available in the current literature, data from various studies on individual or small groups of these compounds provide valuable benchmarks.
The following table summarizes the available IC50 values for this compound and other selected coumarinolignans. It is important to note that variations in cell lines, experimental protocols, and incubation times can influence IC50 values, making direct comparisons between different studies challenging.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not specified | Data not available in comparative studies | - |
| Cleomiscosin A | Not specified | Not specified in comparative cytotoxic studies | [1][2][3] |
| Cleomiscosin B | Not specified | Not specified in comparative cytotoxic studies | [1] |
| Cleomiscosin C | Not specified | Not specified in comparative cytotoxic studies | [1] |
| Walthindicin A (1a) | HeLa | ROS inhibition at 20 µg/mL | [4] |
| Compound 6 (from Waltheria indica) | HeLa | ROS inhibition at 20 µg/mL | [4] |
| Odorine | Mouse Skin | Anti-carcinogenic effects observed | |
| Odorinol | Mouse Skin | Anti-carcinogenic effects observed |
Note: The lack of standardized comparative data for this compound highlights a gap in the current research landscape and underscores the need for further investigation to accurately determine its relative efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the cited efficacy data, detailed experimental methodologies are crucial. The following sections outline the standard protocols employed in the assessment of the cytotoxic and mechanistic properties of coumarinolignans.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarinolignan compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is utilized to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Data Interpretation: The data allows for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Signaling Pathways and Mechanisms of Action
Coumarinolignans exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Potential Anticancer Mechanisms of Coumarinolignans
While the specific signaling pathways affected by this compound have not been extensively elucidated, studies on related coumarinolignans, such as cleomiscosins, suggest potential mechanisms of action. These include antioxidant activity, which can mitigate oxidative stress-induced cellular damage, and the induction of apoptosis.[1]
The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of novel compounds, a critical process in the evaluation of potential anticancer agents like coumarinolignans.
Caption: A generalized workflow for in vitro cytotoxicity assessment of novel compounds.
Further research into the specific molecular targets of this compound is necessary to fully understand its mechanism of action. Investigating its effects on key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, would be a valuable next step.
The following diagram depicts a simplified representation of a common apoptosis signaling pathway that can be induced by anticancer compounds.
Caption: A simplified overview of the intrinsic apoptosis signaling pathway.
References
- 1. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleomiscosin A | C20H18O8 | CID 442510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Demethoxy-9'-deoxycleomiscosin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of "6-Demethoxy-9'-deoxycleomiscosin A" analogs is not currently available in the public domain. This guide provides a predictive comparison based on the established SAR of the broader coumarinolignan class, to which cleomiscosins belong. The insights presented here are intended to inform future research and drug design efforts.
Introduction to this compound and its Therapeutic Potential
This compound is a derivative of the naturally occurring coumarinolignan, cleomiscosin A. Coumarinolignans are a class of polyphenolic compounds known for a variety of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[1][2] Analogs of this scaffold are of significant interest in drug discovery, particularly in the development of novel anticancer agents. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.
This guide provides a comparative analysis of hypothetical analogs of this compound, with a focus on predicting their cytotoxic activity based on general SAR principles for coumarins and lignans.
Predicted Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this compound analogs is predicted to be influenced by modifications at three key positions: the coumarin (B35378) moiety (Ring A), the phenylpropanoid moiety (Ring B), and the dioxane bridge.
Key Structural Features Influencing Cytotoxicity:
-
Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy (B1213986) groups on both the coumarin and phenylpropanoid rings are critical. For many cytotoxic coumarins, the presence of at least two phenolic hydroxyl groups is beneficial for activity.[3][4] For instance, a catechol group (two adjacent hydroxyl groups) on the phenylpropanoid ring has been shown to be essential for the cytotoxicity of some neolignans.[5]
-
Substitution on the Coumarin Ring: Introduction of small substituents at the 3 and 4-positions of the coumarin ring may enhance tumor-specific cytotoxicity.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the presence of hydrophobic or hydrophilic groups, can affect cell permeability and target engagement. For some lignans, increasing hydrophobicity has been correlated with higher cytotoxic activity.[6]
-
Stereochemistry: The stereochemistry of the dioxane bridge can influence the overall conformation of the molecule and its interaction with biological targets.
The following diagram illustrates the key molecular features of coumarinolignans that are predicted to influence their biological activity.
Caption: Key structural features influencing the predicted activity of coumarinolignan analogs.
Comparative Data of Hypothetical this compound Analogs
The following table presents a hypothetical comparison of this compound analogs and their predicted cytotoxic activity against a generic cancer cell line (e.g., HeLa). The predicted IC50 values are based on the general SAR principles discussed above and are for illustrative purposes only.
| Analog | Modification from Parent Compound | Predicted Cytotoxicity (IC50, µM) | Rationale for Prediction |
| Parent | This compound | > 50 (Predicted Low) | Lacks the key 6-hydroxyl group and has a deoxy modification which may reduce activity. |
| Analog 1 | Addition of a 6-hydroxyl group | 20-30 (Predicted Moderate) | Introduction of a phenolic hydroxyl group is expected to increase cytotoxicity.[3][4] |
| Analog 2 | Addition of 3',4'-dihydroxy (catechol) on Ring B | 10-20 (Predicted Moderate to High) | A catechol moiety on the phenylpropanoid ring is a known feature for enhanced cytotoxicity in related lignans.[5] |
| Analog 3 | Addition of a 6-hydroxyl group and a 4'-nitro group on Ring B | 5-15 (Predicted High) | The combination of a phenolic hydroxyl and an electron-withdrawing group is predicted to enhance activity, similar to nitrated cleomiscosin A derivatives showing potent anti-inflammatory effects.[2] |
| Analog 4 | Glucosylation at the 4'-position of Ring B | > 100 (Predicted Very Low) | Glycosylation of the aromatic ring is known to diminish the cytotoxic activity of lignans.[5] |
| Analog 5 | Introduction of a butyl group at the 4'-position of Ring B | 15-25 (Predicted Moderate) | Increased lipophilicity from the hydrophobic butyl group may enhance cellular uptake and activity.[6] |
Experimental Protocols
The evaluation of the cytotoxic activity of these analogs would typically involve the following experimental protocols:
Cell Culture
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., MRC-5) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][5][7]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of the synthesized analogs.
Caption: A simplified workflow for the synthesis and cytotoxic evaluation of novel analogs.
Conclusion and Future Directions
While direct experimental evidence is lacking for this compound analogs, the established structure-activity relationships of related coumarinolignans provide a valuable framework for guiding future research. The predictive data presented in this guide suggest that strategic modifications, such as the introduction of hydroxyl groups on the coumarin and phenylpropanoid rings and the tuning of lipophilicity, could lead to the development of potent and selective anticancer agents.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs to validate these predictions. Further studies to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways, will be essential for the advancement of this promising class of compounds in cancer therapy.
References
- 1. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-cytotoxic activity relationships of simple hydroxylated coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 6-Demethoxy-9'-deoxycleomiscosin A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the anti-inflammatory mechanisms of 6-Demethoxy-9'-deoxycleomiscosin A, benchmarked against related compounds and a standard anti-inflammatory drug. Due to the limited direct experimental data on this compound, this guide utilizes data from its parent compound, Cleomiscosin A, and a structurally related compound, demethoxycurcumin (B1670235), to infer its likely mechanistic pathways.
The inflammatory response, a critical component of the innate immune system, can lead to chronic diseases when dysregulated. Natural products represent a vast reservoir of novel anti-inflammatory agents. This guide focuses on this compound, a coumarinolignan, and explores its potential anti-inflammatory activity by examining the established mechanisms of closely related molecules. The primary pathways implicated in the anti-inflammatory effects of such compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Comparative Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of Cleomiscosin A derivatives and demethoxycurcumin in comparison to the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. This data provides a quantitative basis for assessing the potential potency of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Cleomiscosin A Methyl Ether Derivative (10d) | TNF-α Inhibition | LPS-stimulated macrophages | 8.5 µM | [1] |
| Cleomiscosin A Methyl Ether Derivative (11e) | IL-6 Inhibition | LPS-stimulated macrophages | 13.29 µM | [1] |
| Cleomiscosin A Methyl Ether Derivative (11e) | IL-1β Inhibition | LPS-stimulated macrophages | 17.94 µM | [1] |
| Demethoxycurcumin | Nitric Oxide (NO) Production | LPS-activated N9 microglial cells | Strong inhibition (IC50 not specified) | [2] |
| Demethoxycurcumin | TNF-α Production | LPS-activated N9 microglial cells | Concentration-dependent decrease | [2] |
| Demethoxycurcumin | IL-1β Production | LPS-activated N9 microglial cells | Concentration-dependent decrease | [2] |
| BDMC33 (a demethoxycurcumin derivative) | Prostaglandin E2 (PGE2) Synthesis | IFN-γ/LPS-stimulated RAW 264.7 macrophages | 47.33 ± 1.00 µM | [3] |
| Celecoxib | COX-2 Inhibition | Insect cells expressing COX-2 | 40 nM | [4] |
| Celecoxib | COX-2 Inhibition | Human whole blood assay | 0.53 µM | [5] |
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 Value | Reference |
| Demethoxycurcumin | Human Fibroblast-like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA) | 24.2 ± 3.2 µM | [6] |
| Cleomiscosin A | Lung Cancer (A549) cells | 133 µg/mL | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the anti-inflammatory mechanisms of compounds like this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10 minutes. The absorbance is then measured at 550 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This technique is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially inhibited by this compound and a typical experimental workflow for its validation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect on the MAPK signaling pathway.
Caption: A typical workflow for evaluating in vitro anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Demethoxycurcumin, a natural derivative of curcumin attenuates LPS-induced pro-inflammatory responses through down-regulation of intracellular ROS-related MAPK/NF-kappaB signaling pathways in N9 microglia induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Curcumin Derivative, 2,6-Bis(2,5-dimethoxybenzylidene)-cyclohexanone (BDMC33) Attenuates Prostaglandin E2 Synthesis via Selective Suppression of Cyclooxygenase-2 in IFN-γ/LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A and Established Anti-inflammatory Drugs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential anti-inflammatory agent 6-Demethoxy-9'-deoxycleomiscosin A against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib (B62257) and Indomethacin (B1671933). Due to the limited availability of specific experimental data for this compound, this analysis utilizes data for its parent compound, Cleomiscosin A, as a representative of its class. This guide aims to offer a structured overview of their mechanisms of action, and efficacy, supported by available data and detailed experimental protocols.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. The management of inflammation often relies on NSAIDs that primarily target the cyclooxygenase (COX) enzymes. This guide compares the coumarinolignan Cleomiscosin A, as a proxy for this compound, with the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin. While quantitative data for Cleomiscosin A is limited, its derivatives have shown potent anti-inflammatory activity. Celecoxib is a selective COX-2 inhibitor, and Indomethacin is a non-selective COX inhibitor with a preference for COX-1.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Cleomiscosin A, Celecoxib, and Indomethacin, focusing on their inhibitory effects on key inflammatory mediators.
Table 1: Comparative Inhibitory Activity on Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 Value | Selectivity |
| Cleomiscosin A | COX-1 / COX-2 | Data not available | Data not available |
| Celecoxib | COX-1 | ~1.2 µM - 7.6 µM | COX-2 Selective |
| COX-2 | 40 nM[1][2] | ||
| Indomethacin | COX-1 | 18 nM - 230 nM[3][4] | Non-selective (COX-1 preferential) |
| COX-2 | 26 nM - 630 nM[3][4] |
Table 2: Comparative Effects on Other Inflammatory Markers
| Compound | Inflammatory Marker | Effect | Quantitative Data |
| Cleomiscosin A | Nitric Oxide (NO) | Potent anti-inflammatory activity of derivatives observed in macrophage cell culture. | Data not available |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Data not available | Data not available | |
| Celecoxib | Nitric Oxide (NO) | Inhibition of NO production in chondrocytes.[5] | Data not available |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduction of IL-6 in synovial fluid and serum.[6] Potent inhibition of TNF-α-induced NF-κB activation.[7] | Data not available | |
| Indomethacin | Nitric Oxide (NO) | Inhibition of NO production in microglia and macrophages.[8][9] | IC50 for NO release: 56.8 µM.[10] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of IL-1 and NO production by microglia.[9] Reduction of LPS-induced IL-6 and IL-1β.[11] | IC50 for TNF-α release: 143.7 µM.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Cyclooxygenase (COX) Enzyme Inhibition Assay
-
Objective: To determine the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.
-
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to a colored product in the presence of arachidonic acid.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of color development is monitored spectrophotometrically.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Nitric Oxide (NO) Production Assay in Macrophages
-
Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.
-
Methodology:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) is commonly used.
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Procedure:
-
Macrophages are cultured in appropriate media and treated with various concentrations of the test compound for a specified period.
-
The cells are then stimulated with LPS.
-
After an incubation period, the cell culture supernatant is collected.
-
-
Measurement of NO: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Pro-inflammatory Cytokine Measurement Assay
-
Objective: To quantify the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Methodology:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are used.
-
Stimulation: Cells are stimulated with an appropriate agent (e.g., LPS) to induce cytokine production.
-
Procedure:
-
Cells are treated with the test compound at various concentrations.
-
Following stimulation, the cell culture supernatant is collected.
-
-
Cytokine Quantification: The levels of specific cytokines in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits, which are highly specific and sensitive.
-
Data Analysis: The concentration of each cytokine is determined from a standard curve. The percentage of inhibition is calculated, and IC50 values can be determined where applicable.
-
Visualization of Pathways and Processes
The following diagrams illustrate key signaling pathways in inflammation, a typical experimental workflow, and the logical structure of this comparative analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Celecoxib inhibits nitric oxide production in chondrocytes of ligament-damaged osteoarthritic rat joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of indomethacin on interleukin-1 and nitric oxide production in rat microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 6-Demethoxy-9'-deoxycleomiscosin A and Related Coumarinolignoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification and quality control of 6-Demethoxy-9'-deoxycleomiscosin A, a natural coumarinolignoid. Due to the limited availability of specific analytical data for this compound, this document focuses on validated methods for the structurally similar and well-studied coumarinolignoids, cleomiscosin A and cleomiscosin B. The principles and experimental protocols detailed herein can be readily adapted for the analysis of this compound.
Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results across different laboratories, instruments, or even different analytical procedures. This guide will compare two prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of two validated analytical methods for the analysis of the related compounds, cleomiscosin A and cleomiscosin B. This data provides a benchmark for establishing a validated analytical method for this compound.
| Parameter | HPLC-UV Method | LC-ESI-MS Method |
| Instrumentation | High-Performance Liquid Chromatography with Photodiode Array (PDA) Detection | High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm) | Waters Symmetry C18 |
| Mobile Phase | Isocratic: Acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 (v/v) ratio | Gradient: Acetonitrile-methanol (1:2) and acetic acid-water (0.5:99.5) |
| Detection Wavelength | 326 nm | - |
| Linearity (r²) | > 0.997[1] | > 0.993[2] |
| Concentration Range | 20-100 µg/mL for both cleomiscosin A and B[1] | 20-200 µg/mL for cleomiscosin A and 10-200 µg/mL for cleomiscosin B[2] |
| Limit of Detection (LOD) | 15 µg/mL for both cleomiscosin A and B[1] | Not Reported |
| Limit of Quantification (LOQ) | 20 µg/mL for both cleomiscosin A and B[1] | Not Reported |
| Precision (Intra-day RSD) | Cleomiscosin A: 3.68%Cleomiscosin B: 4.22%[1] | Cleomiscosin A: 1.13%Cleomiscosin B: 1.78%[2] |
| Precision (Inter-day RSD) | Cleomiscosin A: 2.22%Cleomiscosin B: 5.06%[1] | Cleomiscosin A: 0.82%Cleomiscosin B: 1.28%[2] |
| Accuracy (Recovery) | 98.03% to 110.06%[1] | Not explicitly reported as recovery, but stated as having "acceptable accuracy"[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of coumarinolignoids in various extracts.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Waters Symmetry C18 column (250 mm x 4.6 mm, 5.0 µm particle size).
-
Mobile Phase: An isocratic elution system consisting of a mixture of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 (v/v) ratio.
-
Flow Rate: Not specified in the provided abstract. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Detection: UV detection at 326 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and filter through a 0.45 µm filter before injection.
-
Validation Parameters:
-
Linearity: Prepare standard solutions of the analytes at a minimum of five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Precision: Assess repeatability (intra-day precision) by analyzing at least six replicates of a sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes and calculating the percentage recovery.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Method
This method offers higher sensitivity and specificity, making it ideal for the identification and quantification of coumarinolignoids in complex matrices.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI interface operating in positive ion mode.
-
Column: Waters Symmetry C18 column.
-
Mobile Phase: A gradient elution system composed of acetonitrile-methanol (1:2) and acetic acid-water (0.5:99.5). The specific gradient program should be optimized for the separation of the target compounds.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Analysis: For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for each analyte need to be determined by direct infusion of standard solutions.
-
-
Sample Preparation: Similar to the HPLC-UV method, samples should be dissolved and filtered prior to injection.
-
Validation Parameters: The validation procedure follows the same principles as the HPLC-UV method, with adjustments for the mass spectrometric detection.
Mandatory Visualization
Diagram of the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. High-performance liquid chromatographic method for identification and quantification of two isomeric coumarinolignoids-cleomiscosin A and cleomiscosin B-in extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography and LC-ESI-MS method for the identification and quantification of two biologically active isomeric coumarinolignoids cleomiscosin A and cleomiscosin B in different extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Potential of Coumarinolignans Related to Cleomiscosin A
For Researchers, Scientists, and Drug Development Professionals
While specific target identification and validation data for 6-Demethoxy-9'-deoxycleomiscosin A remains limited in publicly available research, the broader class of coumarinolignans, to which it belongs, has demonstrated significant anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory activity of cleomiscosin A and related lignans (B1203133), focusing on their molecular targets and mechanisms of action. The information presented here is based on available experimental data for this class of compounds and serves as a valuable resource for researchers interested in their therapeutic potential.
Inhibition of Key Inflammatory Mediators
Coumarinolignans have been shown to exert their anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response. The following table summarizes the inhibitory activity of various lignans against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
| Compound | Target | IC50 (µM) | Source |
| Kuwanon A | COX-2 | 14 | [1] |
| Celecoxib (Control) | COX-2 | >100 | [1] |
| Lignan 4 | COX-2 | Not specified (67.2% inhibition at 25 µg/mL) | [2] |
| Lignan 9 | COX-2 | Not specified (73.0% inhibition at 25 µg/mL) | [2] |
| Lignan 16 | COX-2 | Not specified (72.8% inhibition at 25 µg/mL) | [2] |
| Lignan 3 | COX-1 | Not specified (59.9% inhibition at 25 µg/mL) | [2] |
| Lignan 4 | COX-1 | Not specified (89.2% inhibition at 25 µg/mL) | [2] |
| Lignan 10 | COX-1 | Not specified (69.6% inhibition at 25 µg/mL) | [2] |
| Lignan 11 | COX-1 | Not specified (73.9% inhibition at 25 µg/mL) | [2] |
| Lignan 15 | COX-1 | Not specified (80.1% inhibition at 25 µg/mL) | [2] |
Signaling Pathways Targeted by Coumarinolignans
The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[3][4]
Caption: General inflammatory signaling pathway and points of inhibition by coumarinolignans.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of natural products like coumarinolignans.
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol is used to assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., cleomiscosin A derivatives) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug) should be included.
3. Nitric Oxide (NO) Quantification (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Use commercially available COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
The substrate is arachidonic acid.
2. Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, the enzyme, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of HCl.
3. Prostaglandin E2 (PGE2) Quantification:
-
The product of the COX reaction, PGE2, is quantified using a commercial enzyme immunoassay (EIA) kit.
-
Follow the manufacturer's instructions for the EIA.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
References
Benchmarking an Anti-Cancer Candidate: A Comparative Guide to 6-Demethoxy-9'-deoxycleomiscosin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, natural products remain a vital source of novel pharmacophores with potent and selective anti-cancer activities. This guide provides a comparative analysis of 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignan with putative cytotoxic effects against malignant cells. Due to the limited availability of extensive preclinical data on this specific compound, this guide utilizes data from its close structural analog, Cleomiscosin A, to provide a representative benchmark of its potential anti-cancer activity. This comparative framework is intended to guide further research and development of this class of compounds.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of a compound is a critical initial determinant of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While comprehensive IC50 data for this compound across a wide panel of cancer cell lines is not yet publicly available, the cytotoxic potential of the closely related Cleomiscosin A has been evaluated. The following table summarizes the reported IC50 value for Cleomiscosin A against a human cancer cell line. For comparative purposes, IC50 values for a standard chemotherapeutic agent, Cisplatin, are also provided against a selection of cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Cleomiscosin A and Cisplatin against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cleomiscosin A | KB | Nasopharyngeal Carcinoma | 12.7* |
| Cisplatin | A2780 | Ovarian Cancer | 1.38 ± 0.037[1] |
| SKOV-3 | Ovarian Cancer | 3.58 ± 0.14[1] | |
| MCF-7 | Breast Cancer | 2.89 ± 0.11[1] | |
| HT-29 | Colorectal Cancer | 3.21 ± 0.098[1] | |
| A375 | Skin Cancer | 2.15 ± 0.081[1] | |
| HeLa | Cervical Cancer | 1.97 ± 0.065[1] |
*Note: The IC50 value for Cleomiscosin A against KB cells was reported as 4.9 µg/mL and has been converted to µM for consistency (Molecular Weight of Cleomiscosin A: 386.35 g/mol ).[2]
Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway
While the precise molecular mechanisms of this compound are yet to be fully elucidated, many natural product-derived anti-cancer agents exert their effects through the induction of programmed cell death, or apoptosis. Based on the known activities of structurally related compounds such as other coumarinolignans and flavonoids like Calycosin, a plausible mechanism of action involves the activation of the intrinsic (mitochondrial) apoptotic pathway.[3][4][5] This pathway is a key regulator of cell death and is often dysregulated in cancer.
A proposed signaling cascade initiated by this compound is depicted below. This model suggests that the compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in the activation of caspases and the execution of apoptosis.
References
- 1. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calycosin induces apoptosis in human ovarian cancer SKOV3 cells by activating caspases and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Coumarin Derivatives in Cancer Cells: A Guide for Researchers
A Comparative Guide to the Transcriptional Landscapes Induced by Coumarin (B35378) Derivatives Versus Standard Chemotherapeutic Agents
Disclaimer: Direct comparative transcriptomic data for 6-Demethoxy-9'-deoxycleomiscosin A is not currently available in the public domain. This guide provides a comparative overview based on the known mechanisms of the broader class of coumarin derivatives, using published literature to infer transcriptomic effects. This is contrasted with available transcriptomic data for the standard chemotherapeutic agent, Doxorubicin (B1662922), in the MCF-7 breast cancer cell line.
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative transcriptomic effects of coumarin derivatives as potential anti-cancer agents. Coumarins are a class of natural compounds that have demonstrated a range of anti-cancer activities, including the induction of apoptosis and modulation of key signaling pathways.[1] This document provides a comparative framework for understanding their potential transcriptomic impact in contrast to established chemotherapeutics.
Data Presentation: Comparative Transcriptomic Profiles
The following table summarizes the anticipated transcriptomic changes in cancer cells treated with a representative coumarin derivative versus the standard chemotherapeutic agent, Doxorubicin. The data for the coumarin derivative is inferred from published mechanistic studies, while the data for Doxorubicin is based on the publicly available dataset GSE244574 from the Gene Expression Omnibus (GEO).[2][3]
| Biological Process | Representative Coumarin Derivative (Inferred) | Doxorubicin (from GSE244574) |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., BAX, CASP3, CASP9). Downregulation of anti-apoptotic genes (e.g., BCL2). | Upregulation of genes involved in the p53 signaling pathway and apoptosis. |
| Cell Cycle | Downregulation of cyclins and cyclin-dependent kinases (e.g., CCND1, CDK4/6), leading to cell cycle arrest. | Downregulation of genes involved in cell cycle progression, particularly at the G2/M checkpoint. |
| PI3K/Akt/mTOR Signaling | Downregulation of key components of the pathway (e.g., PIK3CA, AKT1, MTOR). | Modulation of genes downstream of the PI3K/Akt pathway, often as a cellular stress response. |
| Angiogenesis | Downregulation of pro-angiogenic factors (e.g., VEGFA). | Less direct and consistent impact on angiogenesis-related gene expression. |
| Drug Resistance | Potential downregulation of multidrug resistance genes (e.g., ABCB1). | Upregulation of genes associated with drug resistance and efflux pumps (e.g., ABCB1).[4] |
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomic study of cancer cells treated with a test compound versus a reference compound.
1. Cell Culture and Treatment:
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a common model for studying the effects of anti-cancer agents.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the test compound (e.g., a coumarin derivative at its IC50 concentration), the reference compound (e.g., Doxorubicin at its IC50 concentration), or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the treatments for a predetermined time point (e.g., 24 or 48 hours).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using an Agilent Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) (typically >8) are used for library preparation.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: RNA-Seq libraries are prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Read Alignment: The reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential gene expression between the treatment and control groups is determined using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered differentially expressed.
-
Pathway and Functional Enrichment Analysis: The lists of differentially expressed genes are used as input for pathway and gene ontology (GO) enrichment analysis using tools like DAVID, Metascape, or GSEA to identify the biological pathways and functions that are significantly affected by the treatments.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by coumarin derivatives.
Caption: Experimental workflow for comparative transcriptomic analysis.
References
- 1. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of 6-Demethoxy-9'-deoxycleomiscosin A: A Guide for Laboratory Professionals
Immediate Action and Core Principle: Consult Your Environmental Health and Safety (EHS) Department
Before initiating any disposal procedure for 6-Demethoxy-9'-deoxycleomiscosin A, the first and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations and your facility's capabilities. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS. [1][2]
General Principles for the Disposal of Cytotoxic Compounds
All materials that have come into contact with this compound should be considered potentially contaminated and handled as hazardous waste.[2] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2]
A comprehensive safety program for handling and disposing of cytotoxic agents involves a combination of engineering controls, administrative procedures, and appropriate PPE.[2]
Summary of Handling and Disposal Procedures
The following table summarizes the essential operational and disposal plans for this compound, based on general guidelines for cytotoxic compounds.
| Procedure | Key Steps and Considerations | Primary Reference |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses or goggles, and a standard lab coat. If there is a risk of generating dust or aerosols, use a dust respirator or work in a ventilated hood. | [1][2] |
| Waste Segregation | At the point of generation, segregate waste into appropriate, clearly labeled, leak-proof containers. Use designated containers for sharps (needles, vials), liquids, and solid waste. Containers are often color-coded (e.g., yellow or red for cytotoxic waste). | [2][3][4] |
| Container Management | Do not overfill waste containers; they should be sealed when three-quarters full to prevent spills.[2] Handle all waste containers with gloves, as the exterior may be contaminated.[3] | [2][3] |
| Spill Cleanup | For small spills (<5 mL or 5 g), use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[1][3] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the spill area thoroughly. | [1][3] |
| Decontamination | A general three-step process is recommended for decontaminating surfaces: 1. Initial Cleaning: Use a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) with a low-lint wipe.[2] 2. Rinsing: Wipe the surface with a new wipe moistened with sterile water.[2] 3. Disinfection/Final Rinse: Use 70% Isopropyl Alcohol.[2] Dispose of all wipes as hazardous waste. | [2] |
| Final Disposal | Follow your institution's procedures for labeling, documenting, and scheduling a pickup of hazardous waste by trained EHS personnel.[2] Disposal methods may include incineration or chemical neutralization, as determined by waste management professionals.[4] | [2][4] |
Disposal Workflow
The logical flow for the proper disposal of this compound waste in a laboratory setting is illustrated below. This workflow emphasizes the critical decision points and segregation steps necessary to ensure safety and compliance.
Disclaimer: This information provides general guidance for the disposal of cytotoxic compounds. It is not a substitute for a compound-specific Safety Data Sheet or the directives of your institution's Environmental Health and Safety department. Always prioritize institutional protocols and regulatory requirements.
References
Essential Safety and Disposal Guidance for 6-Demethoxy-9'-deoxycleomiscosin A
Researchers, scientists, and drug development professionals handling 6-Demethoxy-9'-deoxycleomiscosin A must prioritize safety due to the absence of comprehensive hazard data for this specific compound. When dealing with a substance of unknown toxicity, it is crucial to treat it as hazardous and adhere to stringent safety protocols. This guide provides essential operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are the first lines of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for unknown chemical compounds.[1][2]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield | Protects against splashes, aerosols, and airborne particles.[1][3] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Provides a barrier against skin contact. Nitrile gloves offer protection against a wide range of chemicals.[3][4] It is advisable to use double gloves when handling the pure compound.[2] |
| Body Protection | Laboratory coat or a disposable, fluid-resistant gown with long sleeves | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 or higher-rated respirator | Necessary when handling the compound as a powder outside of a containment device to prevent inhalation of airborne particles.[2] All handling of the powder should ideally be performed within a certified chemical fume hood or a containment ventilated enclosure.[5] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step experimental protocol should be followed.
Preparation:
-
Consult Institutional Policies: Before beginning any work, review your institution's specific guidelines for handling and disposing of uncharacterized chemical compounds.[6]
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Have a spill kit appropriate for a wide range of chemical classes readily accessible.[1]
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: If working with the powdered form, perform all weighing and transfer operations within the fume hood to prevent the generation and dispersal of dust.[7][8] Use a spatula for handling the powder and avoid pouring it directly from the container.[8]
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.[2]
-
Post-Handling: After handling the compound, thoroughly clean the work area and any equipment used.[2] Remove and properly dispose of contaminated PPE, especially gloves.[9] Always wash your hands thoroughly with soap and water after completing your work.[2][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Immediate Actions:
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[1] All disposal procedures must comply with local, state, and federal regulations.
-
Do Not Discard in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sewer system.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Keep all waste containing this compound separate from other waste streams to prevent unintended chemical reactions.[1][3]
-
Containment:
-
Solid Waste: Collect unused compound and any solid materials contaminated with it (e.g., gloves, pipette tips, weigh boats) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[3]
-
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and identify the contents, including the name "this compound" and any solvents used.[3]
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.[3]
Visualizing the Safety Workflow
To provide a clear, at-a-glance overview of the safety and handling procedures, the following diagrams illustrate the logical relationships and workflows.
Caption: Workflow for Safe Handling and Disposal.
Caption: Decision-Making for Safe Operations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
